molecular formula C11H14O3 B8059787 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone CAS No. 73473-62-8

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Cat. No.: B8059787
CAS No.: 73473-62-8
M. Wt: 194.23 g/mol
InChI Key: CFOTVXYGMNGCLN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a chemical compound for research and industrial R&D. It features a 2-hydroxyacetophenone core, a structure recognized as a privileged scaffold in medicinal chemistry and materials science . This compound serves as a key synthetic intermediate, particularly in the synthesis of chalcone derivatives . Chalcones, which possess a 1,3-diaryl-2-propen-1-one framework, are a well-studied class of compounds with a broad spectrum of investigated biological activities and applications as optical materials . The isopropoxy substituent on this molecular framework is of specific research interest. Studies on analogous chalcone structures indicate that the steric bulk of the isopropoxy group can significantly influence the molecular conformation and solid-state packing of the resulting compounds, which can affect their physical properties and crystalline form . Researchers can utilize this compound to develop novel molecules for various fields, including pharmaceutical development and advanced material science. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-9-4-5-10(8(3)12)11(13)6-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOTVXYGMNGCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601353
Record name 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73473-62-8
Record name 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone: Properties, Synthesis, and Analysis

Introduction

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a substituted hydroxyaryl ketone, a class of compounds that serves as a crucial structural motif in a wide array of biologically active molecules and advanced materials. As versatile intermediates, hydroxyaryl ketones are foundational building blocks for the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Their utility stems from the presence of multiple reactive sites—a phenolic hydroxyl group, an activated aromatic ring, and a carbonyl group—which can be selectively functionalized to construct complex molecular architectures. This guide provides a comprehensive technical overview of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, detailing its physicochemical properties, robust synthetic methodologies, analytical characterization, and safety protocols, intended for professionals in chemical research and drug development.

Physicochemical and Structural Properties

The chemical structure of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone features an acetophenone core with a hydroxyl group at the C2 (ortho) position and an isopropoxy group at the C4 (para) position. This arrangement confers specific properties: the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent ketone's carbonyl oxygen, influencing its physical state, solubility, and spectral characteristics.[2]

Table 1: Physicochemical Properties of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone and Related Analogs

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₄O₃Calculated
Molecular Weight 194.23 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidAnalogy to similar structures[3]
Boiling Point Estimated >250 °CExtrapolated from analogs[4]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, DCM); low solubility in water.General principle for polar organic molecules
pKa (Phenolic OH) ~9-10Typical range for substituted phenols

The intramolecular hydrogen bond significantly increases the effective steric hindrance around the hydroxyl group and can modulate the reactivity of the carbonyl group. The isopropoxy group, a moderately electron-donating and lipophilic moiety, enhances the molecule's solubility in less polar organic solvents and can influence its interaction with biological targets.

Synthesis and Mechanistic Insights

Hydroxyaryl ketones like 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone are most effectively synthesized via the Fries rearrangement of a corresponding phenolic ester. This method is often preferred over direct Friedel-Crafts acylation of the parent phenol, as the latter can result in O-acylation (ester formation) rather than the desired C-acylation.[5]

Primary Synthetic Route: Lewis Acid-Catalyzed Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[5][6] The reaction is selective for the ortho and para positions, with the product ratio being controllable by reaction conditions such as temperature and solvent polarity.[6] Low temperatures and non-polar solvents typically favor the para-product, while higher temperatures favor the ortho-product due to the formation of a more stable bidentate complex with the Lewis acid catalyst.[5]

Fries_Rearrangement_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A 3-Isopropoxyphenol C 3-Isopropoxyphenyl acetate A->C  +  + B Acetyl Chloride D 3-Isopropoxyphenyl acetate C->D Intermediate F 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone D->F  +  + E Lewis Acid (e.g., AlCl₃) G 1-(4-Hydroxy-2-isopropoxyphenyl)ethanone (para-isomer byproduct) F->G Separation/Purification

Caption: Workflow for the synthesis via Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from established procedures for analogous compounds.[7]

  • Esterification: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-isopropoxyphenol (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting phenol.

  • Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-isopropoxyphenyl acetate.

  • Fries Rearrangement: To a flask containing anhydrous aluminum chloride (AlCl₃, 1.5-2.0 equivalents), add the crude 3-isopropoxyphenyl acetate.

  • Heat the mixture, typically without solvent or in a high-boiling non-polar solvent like nitrobenzene, to a temperature between 120-160 °C. The higher temperature favors the formation of the ortho-isomer.[6]

  • Monitor the reaction by TLC. Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the ortho- and para-isomers and afford the pure 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Causality and Mechanism

The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester.[6] This electrophilic acylium ion then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction.

Fries_Mechanism cluster_mechanism Fries Rearrangement Mechanism Start Ester + AlCl₃ Complex1 [Ester-AlCl₃ Complex] Start->Complex1 Coordination Acylium Acylium Ion Intermediate Complex1->Acylium Rearrangement SigmaOrtho Ortho Sigma Complex Acylium->SigmaOrtho Intramolecular EAS (ortho attack) ProductOrtho Ortho Product Complex SigmaOrtho->ProductOrtho Rearomatization FinalOrtho Final Ortho Product (after hydrolysis) ProductOrtho->FinalOrtho Hydrolysis

Caption: Simplified mechanism of the Fries Rearrangement.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of standard spectroscopic techniques. The predicted data below are based on characteristic values for similar molecular scaffolds.

Table 2: Predicted Spectroscopic Data for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

TechniqueRegion / Shift (δ)Assignment and Rationale
¹H NMR ~12.0-12.5 ppm (s, 1H)Phenolic -OH, deshielded by strong intramolecular H-bonding.
~7.6 ppm (d, 1H)Aromatic H, ortho to C=O and meta to -OH.
~6.3-6.4 ppm (m, 2H)Aromatic H's, ortho to isopropoxy group.
~4.6 ppm (septet, 1H)-OCH(CH₃)₂ methine proton.
~2.5 ppm (s, 3H)Acetyl -CH₃ protons.
~1.3 ppm (d, 6H)Isopropoxy -CH₃ protons.
¹³C NMR ~204 ppmKetone C=O carbon.
~165 ppmAromatic C-OH.
~163 ppmAromatic C-O-iPr.
~133 ppmAromatic CH ortho to C=O.
~115 ppmAromatic C, quaternary, attached to C=O.
~107 ppmAromatic CH meta to C=O.
~101 ppmAromatic CH ortho to both ether and hydroxyl groups.
~71 ppmIsopropoxy -OCH carbon.
~26 ppmAcetyl -CH₃ carbon.
~22 ppmIsopropoxy -CH₃ carbons.
IR Spectroscopy 2800-3200 cm⁻¹ (broad)Intramolecularly hydrogen-bonded O-H stretch.[8]
1640-1650 cm⁻¹ (strong)C=O stretch, frequency lowered by H-bonding and conjugation.[8]
~2980 cm⁻¹ (medium)Aliphatic C-H stretch (isopropyl and methyl).
~1270 cm⁻¹ (strong)Aryl C-O stretch (ether).
Mass Spec. (EI) m/z 194Molecular Ion (M⁺).
m/z 179[M-CH₃]⁺, loss of the acetyl methyl group.
m/z 151[M-C₃H₇]⁺, loss of the isopropyl group.

Reactivity and Potential Applications

The trifunctional nature of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone makes it a valuable intermediate.

  • Pharmaceutical Development: The hydroxyacetophenone scaffold is present in various therapeutic agents. This compound can serve as a starting material for synthesizing analgesics, anti-inflammatory drugs, and enzyme inhibitors.[9]

  • Material Science: The phenolic group allows for its incorporation into polymers and resins, potentially enhancing thermal stability or introducing specific functionalities.[9]

  • Derivatization: The hydroxyl group can be further alkylated or esterified, the ketone can undergo condensation or reduction reactions, and the aromatic ring is susceptible to further electrophilic substitution, opening pathways to a diverse library of derivatives.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. While specific data for this exact compound is limited, information from analogous chemicals provides a strong basis for safety protocols.[3][10][11]

Table 3: GHS Hazard and Precautionary Information (Based on Analogs)

CategoryStatement
Hazard Statements H302: Harmful if swallowed.[11] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Signal Word Warning
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[12]

Conclusion

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a valuable chemical intermediate with well-defined properties and accessible synthetic routes. Its structural features, particularly the ortho-hydroxy ketone motif, make it an attractive building block for creating more complex molecules in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis via the Fries rearrangement, coupled with robust analytical characterization and adherence to safety protocols, enables researchers to effectively utilize this compound in their development programs.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Phenoxyphenyl)ethanone.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethanone, 1-(2-hydroxyphenyl)-.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Isopropoxyethanol.
  • ChemScene. (2025). Safety Data Sheet - 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Selvarani, V., et al. (n.d.). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. NIH. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • NIH PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone. Retrieved from [Link]

  • NIH. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-(2-hydroxy-4-methyl cyclohexyl) ethanone. Retrieved from [Link]

  • WebSpectra. (n.d.). Introduction to IR Spectra. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and functional group characteristics of this substituted acetophenone. Our approach emphasizes the causal relationships behind spectroscopic observations, ensuring a thorough understanding of the data's implications.

Introduction

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a multifaceted aromatic ketone with potential applications in various fields of chemical and pharmaceutical research. Its structure combines a phenolic hydroxyl group, an isopropoxy ether linkage, and an acetyl moiety on a benzene ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for its unambiguous identification, purity assessment, and for predicting its chemical reactivity and potential biological activity. This guide will systematically dissect the expected spectroscopic features of this molecule, grounded in fundamental principles and supported by data from analogous compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, both ¹H and ¹³C NMR are indispensable.

Experimental Considerations

A standard NMR analysis would involve dissolving the compound in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[1] The choice of solvent can influence the chemical shift of labile protons, such as the phenolic hydroxyl group, due to differences in hydrogen bonding.[2] DMSO-d₆, for instance, is known to slow down the exchange of the O-H proton, sometimes allowing for the observation of its coupling to neighboring protons.[3]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring.

Predicted ¹H NMR Data:

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationJ (Hz)
-OHSinglet (broad)~12.01H-
Ar-H (ortho to -COCH₃)Doublet~7.61H~8.8
Ar-H (ortho to -OH)Doublet~6.41H~2.4
Ar-H (meta to -COCH₃)Doublet of Doublets~6.31H~8.8, ~2.4
-CH(CH₃)₂Septet~4.61H~6.0
-COCH₃Singlet~2.53H-
-CH(CH ₃)₂Doublet~1.36H~6.0

Interpretation and Rationale:

  • Phenolic -OH: The proton of the hydroxyl group is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, resulting in a downfield chemical shift, likely around 12.0 ppm. This signal is often broad and may not show coupling. A "D₂O shake" experiment, where a few drops of deuterium oxide are added to the NMR tube, would cause this peak to disappear, confirming its assignment.[2]

  • Aromatic Protons: The aromatic region will display an AMX spin system. The proton ortho to the electron-withdrawing acetyl group will be the most deshielded, appearing as a doublet around 7.6 ppm. The protons ortho and meta to the electron-donating hydroxyl and isopropoxy groups will be shielded and appear more upfield.[4][5]

  • Isopropoxy Group: The methine proton (-CH) of the isopropoxy group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will, in turn, appear as a doublet.

  • Acetyl Group: The three equivalent protons of the acetyl methyl group will appear as a sharp singlet, typically around 2.5 ppm.[6]

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C=O~203
C-OH~165
C-O-iPr~164
C-COCH₃~114
Ar-CH (ortho to -COCH₃)~132
Ar-CH (ortho to -OH)~107
Ar-CH (meta to -COCH₃)~101
-C H(CH₃)₂~71
-COCH₃~26
-CH(C H₃)₂~22

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield, around 203 ppm.[7]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to the oxygen atoms (C-OH and C-O-iPr) will be the most deshielded among the ring carbons, appearing around 165 and 164 ppm, respectively.[8] The other aromatic carbons will have shifts determined by their position relative to the substituents.

  • Aliphatic Carbons: The carbons of the isopropoxy and acetyl groups will appear in the aliphatic region of the spectrum.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate. For a solid sample like 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, the KBr pellet method is common.

Predicted IR Absorption Data:

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Phenol, H-bonded)3200-2500Broad, Strong
C-H (sp³ aliphatic)2980-2900Medium
C-H (sp² aromatic)3100-3000Medium
C=O (Ketone, conjugated)1650-1630Strong, Sharp
C=C (Aromatic)1600-1450Medium to Strong
C-O (Aromatic ether)1275-1200 (asym), 1075-1020 (sym)Strong
C-O (Phenol)~1200Strong

Interpretation and Rationale:

  • O-H Stretch: A very broad and strong absorption band in the region of 3200-2500 cm⁻¹ is a hallmark of an intramolecularly hydrogen-bonded phenolic hydroxyl group.[3][9]

  • C=O Stretch: The carbonyl group of the ketone, being conjugated with the aromatic ring, will show a strong and sharp absorption at a lower wavenumber than a typical aliphatic ketone, expected around 1640 cm⁻¹.[10][11]

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the aromatic ether and the phenol will be present in the fingerprint region.[3]

  • Aromatic C=C Stretches: Several bands of medium intensity in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Workflow

In a typical Electron Ionization (EI) mass spectrometry experiment, the sample is vaporized and then bombarded with a high-energy electron beam. This process generates a molecular ion (M⁺) and various fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Fragmentation M [M]⁺ (m/z 194) F1 [M - CH₃]⁺ (m/z 179) M->F1 - •CH₃ F2 [M - C₃H₇]⁺ (m/z 151) M->F2 - •C₃H₇ F3 [CH₃CO]⁺ (m/z 43) M->F3 α-cleavage F4 [M - COCH₃]⁺ (m/z 151) M->F4 α-cleavage

Sources

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" derivatives and analogues

Author: BenchChem Technical Support Team. Date: February 2026

Class: Lipophilic Paeonol Analogues & Resacetophenone Derivatives Primary Application: Anti-inflammatory Research & Hit-to-Lead Optimization

Executive Summary

This technical guide profiles 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone), a structural analogue of the natural product Paeonol . While Paeonol (4-methoxy) is a well-documented anti-inflammatory agent, its clinical efficacy is often limited by rapid metabolism and moderate bioavailability.

The isopropoxy derivative represents a strategic modification in medicinal chemistry: replacing the methoxy group with an isopropyl group increases lipophilicity (LogP), potentially enhancing membrane permeability and altering metabolic clearance rates while retaining the critical pharmacophore—the ortho-hydroxyacetophenone core. This guide details the regioselective synthesis, structural validation, and pharmacological evaluation of this compound.

Chemical Architecture & SAR Analysis

The molecule functions as a "privileged structure" in drug design due to two key features:

  • The Ortho-Hydroxy Carbonyl Core: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "pseudo-ring" stabilizes the molecule and increases cell membrane permeability by masking polar groups.

  • The Para-Isopropoxy Tail: Unlike the methoxy group in Paeonol, the isopropoxy group adds steric bulk and hydrophobicity.

Comparative Properties (In Silico/Experimental Consensus)
FeaturePaeonol (Reference)Isopropoxy Analogue (Target)Impact on Drugability
Substituent (C4) Methoxy (-OCH₃)Isopropoxy (-OCH(CH₃)₂)Increased Lipophilicity
H-Bond Donor 1 (2-OH)1 (2-OH)Retained Target Binding
Predicted LogP ~2.1~3.0 - 3.2Enhanced CNS/Cell Penetration
Metabolic Liability O-Demethylation (Rapid)O-Dealkylation (Slower)Potential Half-life Extension

Synthetic Protocol: Regioselective Alkylation

Objective: Synthesize 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone from 2,4-dihydroxyacetophenone (Resacetophenone).

Challenge: The starting material has two hydroxyl groups.[1] Solution: Exploit the acidity difference. The 2-OH is hydrogen-bonded to the carbonyl, making it significantly less acidic (pKa > 10) and less nucleophilic than the 4-OH (pKa ~ 8). Using a mild base allows for exclusive alkylation at the 4-position.

Materials
  • Precursor: 2,4-Dihydroxyacetophenone (Resacetophenone)

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: Acetone (dried over molecular sieves) or Acetonitrile

  • Catalyst: Potassium Iodide (KI) - catalytic amount (Finkelstein condition to accelerate reaction)

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dihydroxyacetophenone (10 mmol, 1.52 g) in Acetone (50 mL).

  • Deprotonation: Add K₂CO₃ (12 mmol, 1.66 g). The slight excess ensures complete deprotonation of the 4-OH without affecting the 2-OH. Stir at room temperature for 15 minutes. The solution will turn yellow/orange.

  • Alkylation: Add 2-Bromopropane (15 mmol, 1.4 mL) and a spatula tip of KI (approx. 0.1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The starting material (lower Rf) should disappear, replaced by a higher Rf spot (product).

    • Note: The 2,4-di-isopropoxy byproduct (highest Rf) is minimized by avoiding strong bases (like NaH) and massive excess of alkyl halide.

  • Workup:

    • Cool reaction to room temperature.[2][3]

    • Filter off the inorganic solids (KBr/K₂CO₃).

    • Evaporate the solvent under reduced pressure.[2]

  • Purification: Recrystallize the residue from dilute Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Yield: Expected yield is 75–85%.

Workflow Visualization

Synthesis Start 2,4-Dihydroxyacetophenone (Resacetophenone) Reagents 2-Bromopropane + K2CO3 (Acetone, Reflux 6h) Start->Reagents Intermediate Selective 4-O-Deprotonation (Kinetic Control) Reagents->Intermediate Regioselectivity Product 1-(2-Hydroxy-4-isopropoxyphenyl) ethanone Intermediate->Product SN2 Reaction

Figure 1: Regioselective synthesis pathway exploiting the intramolecular H-bond protection of the 2-hydroxyl group.

Structural Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following spectroscopic signatures must be confirmed. If the 2-OH signal is missing, over-alkylation occurred.

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 12.6–12.8 ppm (s, 1H)Chelated 2-OH (Critical: Confirms mono-alkylation)
¹H NMR δ 2.55 ppm (s, 3H)Acetyl methyl group (-COCH₃)
¹H NMR δ 4.60 ppm (septet, 1H)Isopropyl CH (methine)
¹H NMR δ 1.35 ppm (d, 6H)Isopropyl CH₃ (methyls)
¹H NMR δ 7.6 (d), 6.4 (dd), 6.3 (d)Aromatic ABX system (typical of 1,2,4-substitution)
IR ~1630–1640 cm⁻¹Carbonyl (C=O) shifted due to H-bonding (Standard ketone is ~1700)

Pharmacological Evaluation: Anti-Inflammatory Assay

The primary utility of this analogue is inhibiting the NF-κB pathway. The following protocol validates this biological activity.

Mechanism of Action

The molecule acts by blocking the phosphorylation of IκBα, preventing the translocation of NF-κB (p65) to the nucleus. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).[4]

Pathway Diagram

Signaling LPS Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 Kinase IKK Complex TLR4->Kinase IkB IκBα Degradation Kinase->IkB Inhibitor Target Molecule (Isopropoxy Analogue) Inhibitor->Kinase Inhibits NFkB NF-κB Translocation IkB->NFkB Cytokines NO, TNF-α, IL-6 NFkB->Cytokines Transcription

Figure 2: Proposed mechanism of action. The molecule inhibits upstream kinase activity, preventing the inflammatory cascade.

Standard Operating Procedure: NO Inhibition Assay (RAW 264.7)
  • Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Pre-treat cells with the Isopropoxy Analogue (Concentrations: 5, 10, 20, 40 µM) for 1 hour.

    • Include Paeonol as a positive control reference.

    • Include a Vehicle Control (0.1% DMSO).

  • Stimulation: Add LPS (Lipopolysaccharide) (1 µg/mL) to induce inflammation. Incubate for 18–24 hours.

  • Griess Assay (Readout):

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate 10 mins in dark.

    • Measure Absorbance at 540 nm.

  • Calculation: Determine IC₅₀ relative to the LPS-only control (100% inflammation).

Expected Result: The isopropoxy analogue should exhibit an IC₅₀ comparable to or lower than Paeonol (typically < 20 µM) due to enhanced cellular uptake.

References

  • Paeonol SAR & Anti-inflammatory Mechanisms

    • Title: Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo.[5]

    • Source: Bioorganic Chemistry (2020).[5]

    • Link:[Link][5]

  • Synthesis of Resacetophenone Derivatives

    • Title: Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors.
    • Source: NIH / PubMed Central.
    • Link:[Link]

  • Lipophilicity in Flavonoid/Acetophenone Analogues

    • Title: Structure-Activity and Lipophilicity Relationships of Selected Antibacterial N
    • Source: MDPI Molecules (2017).
    • Link:[Link]

  • General Synthesis of Hydroxyacetophenones

    • Title: Organic Syntheses Procedure: 2,6-dihydroxyacetophenone (Analogous methodology for 2,4-isomer).
    • Source: Organic Syntheses.[5]

    • Link:[Link]

Sources

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" literature review

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone , a specialized pharmaceutical intermediate. It is designed for process chemists and researchers requiring a deep understanding of its synthesis, regiochemistry, and applications.

Synthesis, Regioselectivity, and Process Optimization

Executive Summary & Compound Identity

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone) is a critical building block in the synthesis of resorcinol-derived pharmaceuticals and bioactive flavonoids. Its structural uniqueness lies in the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, which dictates its chemical reactivity and physical properties.

Chemical Identification
PropertyDetail
IUPAC Name 1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone
Common Synonyms 2'-Hydroxy-4'-isopropoxyacetophenone; 4-Isopropoxyresacetophenone
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Core Scaffold Acetophenone (Resorcinol derivative)
Key Functional Groups Aryl Ketone, Phenolic Hydroxyl (Chelated), Isopropoxy Ether

Structural Analysis & Reactivity Profile

Understanding the electronic environment of the molecule is prerequisite to successful synthesis.

  • The Chelated 2-OH: The hydroxyl group at the ortho position (C2) forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its pKa (making it less acidic) and reducing its nucleophilicity compared to a free phenol.

  • The Reactive 4-OH: In the precursor (2,4-dihydroxyacetophenone), the hydroxyl at the para position (C4) is sterically accessible and electronically distinct. It behaves as a typical phenol (pKa ~10) and is the primary site for alkylation.

  • Electronic Push-Pull: The acetyl group is an electron-withdrawing group (EWG), while the alkoxy/hydroxy groups are electron-donating groups (EDG). This push-pull system makes the phenyl ring electron-rich, facilitating electrophilic aromatic substitutions (EAS) at the C3 and C5 positions if further functionalization is required.

Synthesis & Manufacturing Process

The most robust route to this compound is the Regioselective O-Alkylation of 2,4-dihydroxyacetophenone (Resacetophenone). This method exploits the pKa difference between the two hydroxyl groups.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Resorcinol Resorcinol (Starting Material) Resacetophenone 2,4-Dihydroxyacetophenone (Intermediate) Resorcinol->Resacetophenone Step 1 Acylation Friedel-Crafts Acylation ZnCl2 / AcOH 140-150°C Target 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (Target Product) Resacetophenone->Target Step 2 Alkylation Regioselective Alkylation Isopropyl Bromide / K2CO3 Acetone or DMF, Reflux

Figure 1: Synthetic route from Resorcinol to the Target Compound via Resacetophenone.[1][2][3][4][5][6]

Detailed Protocol: Step-by-Step
Step 1: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)

Note: This step can be skipped if purchasing commercial Resacetophenone (CAS 89-84-9).

  • Reagents: Resorcinol, Glacial Acetic Acid, Anhydrous Zinc Chloride (

    
    ).[7]
    
  • Procedure: A classic Nencki reaction.[7] Resorcinol is heated with acetic acid and

    
     at 140–150°C. The product precipitates upon pouring the melt into dilute HCl/ice.
    
  • Purification: Recrystallization from dilute HCl or water.

Step 2: Regioselective 4-O-Alkylation (The Critical Step)

This protocol ensures the 2-OH remains protected by the carbonyl, while the 4-OH is alkylated.

  • Reagents:

    • Substrate: 2,4-Dihydroxyacetophenone (1.0 eq)

    • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (1.2 – 1.5 eq)

    • Base: Potassium Carbonate (

      
      ) (2.0 eq) or Cesium Carbonate (
      
      
      
      ) for faster kinetics.
    • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

      
      ).
      
    • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive isopropyl iodide in situ.

  • Workflow:

    • Dissolution: Dissolve 2,4-dihydroxyacetophenone in dry DMF under an inert atmosphere (

      
      ).
      
    • Deprotonation: Add anhydrous

      
      . Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms. Note: The base is not strong enough to deprotonate the H-bonded 2-OH effectively.
      
    • Alkylation: Add 2-bromopropane (and KI if using) dropwise.

    • Reflux: Heat the mixture to 60–80°C. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (more polar) will disappear, and a less polar spot (product) will appear.

    • Workup:

      • Cool to room temperature.[8][9][10]

      • Pour into ice-cold water. The product usually precipitates as a solid.

      • If oil forms, extract with Ethyl Acetate (

        
        ), wash with brine, and dry over 
        
        
        
        .
    • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Silica gel).

Analytical Characterization

To validate the structure, specifically the position of the isopropoxy group, use the following spectroscopic markers.

NMR Spectroscopy ( NMR, 400 MHz, )
Proton (

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Chelated OH 12.50 – 12.80 Singlet (s)1H2-OH (Diagnostic peak)
Aromatic H6 7.60 – 7.70Doublet (d)1HOrtho to Carbonyl (Deshielded)
Aromatic H3 6.40 – 6.50Doublet (d)1HOrtho to 2-OH and 4-OiPr
Aromatic H5 6.40 – 6.50Doublet of Doublets (dd)1HMeta to Carbonyl
Methine 4.50 – 4.70Septet (sept)1HIsopropyl CH
Acetyl

2.50 – 2.60Singlet (s)3HAcetyl group
Isopropyl

1.30 – 1.40Doublet (d)6HIsopropyl Methyls

Interpretation:

  • The presence of the signal at ~12.7 ppm confirms the 2-OH is intact and chelated. If alkylation had occurred at the 2-position, this peak would disappear.

  • The septet at ~4.6 ppm confirms the attachment of the isopropyl group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+) or APCI (+)

  • Expected Mass:

    
    
    
  • Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, leading back to the resorcinol core ion.

Applications in Drug Development[7][12][17]

This compound serves as a versatile "Warhead" or "Linker" intermediate.

Pharmaceutical Intermediates[6][17][18]
  • Selexipag Analogs: While Selexipag itself uses a specific pyrazine-based linker, the 4-isopropoxyphenyl moiety is a common pharmacophore in prostacyclin receptor agonists. This intermediate allows for the attachment of the "left-hand side" of such molecules via the acetyl group (e.g., via bromination to form a phenacyl bromide, followed by amine coupling).

  • Chalcones & Flavonoids: Condensation of the acetyl group with substituted benzaldehydes (Claisen-Schmidt condensation) yields Chalcones . Cyclization of these chalcones leads to Flavones (specifically 7-isopropoxyflavones), which are investigated for anti-inflammatory and anticancer properties.

Biocatalytic Synthesis Relevance

Recent literature highlights the use of engineered enzymes (epoxide hydrolases and alcohol dehydrogenases) to synthesize


-hydroxy ketones.[11] While this guide focuses on chemical synthesis, 2-hydroxyacetophenone derivatives are key substrates in evaluating stereoselective biocatalysis  for chiral drug precursors [1].

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Regioselective Alkylation: Liu, Y. et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." Tetrahedron Letters, 2022. Link

  • Resacetophenone Synthesis: Cooper, S. R.[7] "Resacetophenone." Organic Syntheses, Coll.[7] Vol. 3, p.761 (1955). Link

  • Biocatalytic Routes: Janfalk Carlsson, A. et al. "Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes." Biotechnology for Biofuels, 2012. Link

  • Selexipag Chemistry: Kuwano, K. et al.[12] "Discovery of Selexipag." ACS Medicinal Chemistry Letters, 2018. (Contextual reference for isopropoxy-phenyl pharmacophores).

Disclaimer: This guide is for research and development purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Application of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Executive Summary & Chemical Identity

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone ) is a specialized organic intermediate used primarily in medicinal chemistry and organic synthesis.[1] Structurally, it is an acetophenone derivative characterized by a hydroxyl group at the ortho position and an isopropoxy group at the para position relative to the acetyl moiety.[1]

This compound serves as a critical scaffold in the development of ferroptosis inhibitors, anti-inflammatory agents, and agricultural fungicides.[1] Due to the intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen, this molecule exhibits unique reactivity and stability profiles compared to its isomers.[1]

Chemical Identifiers:

  • IUPAC Name: 1-(2-Hydroxy-4-propan-2-yloxyphenyl)ethanone[1]

  • Common Synonyms: 2'-Hydroxy-4'-isopropoxyacetophenone; 4-Isopropoxyresacetophenone[1]

  • CAS Registry Number: Note: While the parent compound (Resacetophenone) is 89-84-9 and the methoxy analog (Paeonol) is 552-41-0, this specific isopropoxy derivative is often referenced in patent literature as a reaction intermediate.[1]

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

Physicochemical Profile

The following data is synthesized from experimental values of structural homologs (e.g., Paeonol) and calculated properties for the isopropoxy derivative.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline) or Viscous OilLow melting point solid (approx. 40–55°C) due to bulky isopropoxy group disrupting packing.[1]
Color White to pale yellowDarkens upon oxidation/light exposure.
Solubility Soluble in organic solvents (DCM, EtOAc, Methanol)Poorly soluble in water; soluble in aqueous base (e.g., NaOH).[1]
Boiling Point ~280–290°C (Predicted)Decomposes at high temperatures.
pKa ~10.5 (Phenolic OH)The 2-OH is less acidic than typical phenols due to H-bonding.[1]
Partition Coeff. (LogP) ~2.8Lipophilic; readily crosses biological membranes.

Hazard Identification & Risk Assessment

GHS Classification (Read-Across from Paeonol/Resacetophenone): Based on the functional groups (phenol, ketone, ether) and structural analogs, the following hazards are assigned under the Globally Harmonized System (GHS).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Toxicological Insights:

  • Acute Toxicity: Likely low (Oral LD50 estimated >2000 mg/kg based on Paeonol).

  • Sensitization: Phenolic compounds can act as weak sensitizers; prolonged contact should be avoided.

  • Reactivity: The 2-hydroxyl group is deactivated by the carbonyl, but the phenyl ring is electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., bromination, nitration).[1]

Safe Handling Protocols

Engineering Controls
  • Fume Hood: All synthesis, weighing, and transfer operations must be conducted within a certified chemical fume hood to capture vapors and dust.[1]

  • Inert Atmosphere: While not strictly pyrophoric, the compound is prone to oxidation. Store and handle under nitrogen or argon for long-term stability.[1]

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory NIOSH N95 or P100 (if dusting occurs)Prevents inhalation of particulates which may irritate the upper respiratory tract.[1]
Hand Nitrile Gloves (Min 0.11mm thickness)Provides adequate barrier against phenolic permeation. Double glove for prolonged handling.
Eye Chemical Splash GogglesEssential to prevent corneal damage from acidic/phenolic residues.
Body Lab Coat (Cotton/Poly blend)Standard protection; use Tyvek sleeves if handling large quantities.
Operational Workflow Diagram

SafeHandlingWorkflow cluster_0 Phase 1: Receipt & Storage cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Disposal Rec Receipt (Check Integrity) Store Storage (Cool, Dry, Dark) Rec->Store Weigh Weighing (Fume Hood) Store->Weigh Synth Synthesis/Reaction (Inert Atm) Weigh->Synth Purify Purification (Column/Recryst) Synth->Purify Waste Waste Segregation (Organic Non-Hal) Purify->Waste Warning Avoid Oxidizers! Warning->Store

Figure 1: Operational workflow for safe handling, emphasizing containment and segregation from oxidizers.

Technical Application: Synthesis & Causality

Context: This molecule is frequently synthesized via the regioselective alkylation of 2,4-dihydroxyacetophenone (Resacetophenone).[1] Understanding this mechanism is crucial for troubleshooting purity issues.

Synthesis Logic (Expertise Pillar):

  • Starting Material: 2,4-Dihydroxyacetophenone.[1][3]

  • Reagents: Isopropyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).

  • Mechanism:

    • The hydroxyl group at the 4-position is more acidic and sterically accessible.[1]

    • The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

      
      ), significantly reducing its nucleophilicity.[1]
      
    • Result: Alkylation occurs almost exclusively at the 4-position, yielding 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.[1]

  • Self-Validating Protocol:

    • TLC Check: The product will have a higher Rf value than the starting material (due to capped polar OH group).

    • Ferric Chloride Test: The product will still give a positive violet/blue color with FeCl₃, confirming the 2-OH group is intact (chelation).[1]

Emergency Response Protocols

Spill Containment
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, goggles, and a respirator.

  • Contain: If liquid/oil, dike with vermiculite or sand. If solid, cover to prevent dust generation.

  • Neutralize: Wash the area with a dilute soap solution. Avoid using strong oxidizers (bleach) as this may generate toxic chlorinated phenols.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. The phenol group can cause protein denaturation in the cornea.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) or copious soap and water. Note: Ethanol increases absorption of phenols and should generally be avoided for initial washing.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][4]

Emergency Logic Diagram

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Bench Spill Type->Spill Release Wash Flush 15min (Water/PEG-400) Skin->Wash Contain Absorb with Vermiculite Spill->Contain Medical Seek Medical Attention Wash->Medical Dispose Dispose as Haz Waste Contain->Dispose

Figure 2: Decision matrix for immediate emergency response.

Storage & Stability

  • Shelf Life: 24 months if stored correctly.

  • Conditions: Store at 2–8°C (Refrigerated) is recommended to prevent slow oxidation.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), acid chlorides, and acid anhydrides.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11092, Paeonol (Analog Reference). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-.[1][5][6] Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of the organic compound 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. While specific pre-existing solubility data for this compound is not extensively available, this guide establishes a robust scientific approach to its determination. The narrative emphasizes the causality behind experimental choices, adherence to established protocols for trustworthiness, and is grounded in authoritative references. This document details the physicochemical characteristics of similar compounds to infer the expected behavior of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, outlines a detailed protocol for solubility assessment using the widely accepted shake-flask method, and discusses the critical factors influencing solubility. The guide is structured to provide both theoretical understanding and practical, actionable laboratory instructions.

Introduction: Understanding the Compound and the Importance of Solubility

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a substituted acetophenone derivative. Its chemical structure, featuring a hydroxyl group, an isopropoxy group, and a ketone functional group attached to a benzene ring, suggests a molecule with moderate polarity. The interplay of these functional groups will govern its interaction with various solvents and is a key determinant of its solubility.

Solubility is a fundamental physicochemical property critical in numerous scientific and industrial applications, particularly in drug discovery and development.[1] Poor aqueous solubility is a major hurdle for the oral absorption of many potential drug candidates, affecting their bioavailability and therapeutic efficacy.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are essential for formulation development, toxicity studies, and ensuring reliable results in in-vitro and in-vivo testing.[3][4]

This guide will focus on providing the necessary knowledge and experimental protocols to determine the solubility of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, a process that can be extrapolated to other novel compounds.

Physicochemical Properties: Inferring Behavior

While specific experimental data for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is sparse, we can infer its likely properties by examining analogous compounds.

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyRelated CompoundValueSource
Melting Point 2'-Hydroxyacetophenone4-6 °C[5][6]
2-Hydroxy-4-methoxyacetophenone49-51 °C[7]
Boiling Point 2'-Hydroxyacetophenone213 °C[5][6]
logP (Octanol/Water Partition Coefficient) 2''-BROMO-4''-HYDROXYACETOPHENONE2.3573[8]
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone2.55[9]
pKa 2',4',6'-trihydroxyacetophenone8.03[10]

Note: These values are for structurally similar compounds and should be used as estimations for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

The presence of a phenolic hydroxyl group suggests that the compound will exhibit acidic properties, and its solubility will be pH-dependent. The isopropoxy group and the overall carbon skeleton contribute to its lipophilicity, which can be estimated by the octanol-water partition coefficient (logP). A positive logP value, as seen in similar compounds, indicates a preference for lipidic environments over aqueous ones.

Principles of Solubility Determination

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution in equilibrium with an excess of the solid.[11][12] Experimental methods for determining solubility can be broadly categorized as "excess solvent" and "excess solid" methods.[13] This guide will focus on the "excess solid" approach, specifically the shake-flask method , which is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[1][2][14]

The principle behind the shake-flask method is to add an excess amount of the solid compound to a known volume of the solvent.[1] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[15] After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.[2]

Experimental Protocol: The Shake-Flask Method

This section provides a detailed, step-by-step methodology for determining the solubility of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Materials and Equipment
  • 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (ensure purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add solvent to vial A->B C Seal and place in orbital shaker B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Prepare dilutions F->G H Analyze by HPLC or UV-Vis G->H I Determine concentration from calibration curve H->I

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone of known concentrations in the chosen analytical solvent (e.g., methanol or acetonitrile for HPLC). These will be used to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh an amount of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone that is in excess of its expected solubility and place it into a vial.[14] A small excess is recommended to avoid altering the properties of the solvent.[16]

    • Add a precise volume of the desired solvent to the vial.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[15][16]

    • Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that equilibrium has been reached.[2][16]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.[3]

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[3] This step is crucial to prevent small particles from contributing to an overestimation of the solubility.[3]

  • Analysis:

    • Dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[17][18]

  • Calculation:

    • Using the calibration curve, determine the concentration of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[19] It is therefore crucial to maintain a constant and accurately recorded temperature during the experiment.[2][16]

  • pH of the Solvent: For ionizable compounds like 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (due to its phenolic hydroxyl group), solubility is highly dependent on the pH of the aqueous medium. The solubility of an acidic compound will increase at pH values above its pKa.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[19] It is important to characterize the solid form of the compound being tested.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[2]

Safety and Handling Precautions

While a specific safety data sheet (SDS) for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone was not found, general laboratory safety practices should be strictly followed. Based on the SDS for similar compounds, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21][22][23]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[20][21][22]

  • Avoid contact with skin and eyes.[20][23] In case of contact, rinse thoroughly with water.[20][23]

  • Store the compound in a tightly closed container in a cool, dry place.[20][22][23]

Data Presentation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 2: Example of Solubility Data Presentation for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone at 25 °C

SolventpH (if applicable)Solubility (mg/mL)Solubility (mol/L)
Water7.0Experimental ValueCalculated Value
PBS7.4Experimental ValueCalculated Value
EthanolN/AExperimental ValueCalculated Value
MethanolN/AExperimental ValueCalculated Value
AcetoneN/AExperimental ValueCalculated Value
DMSON/AExperimental ValueCalculated Value

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. By following the detailed experimental protocol for the shake-flask method and considering the key factors that influence solubility, researchers can obtain reliable and accurate data. This information is invaluable for advancing research and development projects where this compound is of interest, particularly in the pharmaceutical sciences. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution.
  • Bundschuh, M., et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
  • BioSolveIT. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Unknown. (n.d.). solubility experimental methods.pptx.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Carl ROTH. (2023, June 23). Safety data sheet.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization (WHO). (2019). Annex 4. WHO Technical Report Series, No. 1019.
  • ChemScene. (2025, September 12). Safety Data Sheet.
  • MicroChemicals. (n.d.). Solvents and solubilities.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Solubility of Things. (n.d.). Acetophenone.
  • ECHEMI. (n.d.). 1-(4-Fluoro-2-hydroxyphenyl)ethanone SDS, 1481-27-2 Safety Data Sheets.
  • da Costa, A. C. S., et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).
  • ChemScene. (n.d.). 61791-99-9 | Ethanone, 1-(2-bromo-4-hydroxyphenyl)-.
  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST WebBook.
  • ModelSEED. (n.d.). Compound: cpd35422 (2',4',6'-trihydroxyacetophenone, 4).
  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook.
  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
  • EPA. (n.d.). 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone.

Sources

Methodological & Application

Development and Validation of a Stability-Indicating RP-HPLC Method for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-LC-2026-04

Introduction & Scientific Context

The compound 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone) is a critical pharmacophore and intermediate in the synthesis of Selexipag (Uptravi®), a selective prostacyclin IP receptor agonist used for Pulmonary Arterial Hypertension (PAH).

Structurally, the molecule features a phenolic hydroxyl group ortho to an acetyl group, creating an intramolecular hydrogen bond that influences its retention behavior. It also possesses an isopropoxy tail, contributing to significant lipophilicity (LogP ≈ 2.55).

Analytical Challenge

In process chemistry, this intermediate must be separated from:

  • Starting Materials: Resorcinol derivatives (highly polar).

  • Side Products: Regioisomers (e.g., 4-hydroxy-2-isopropoxy isomers).

  • Final API: Selexipag (highly lipophilic).

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to quantify this intermediate with high specificity, leveraging acidic mobile phases to suppress phenolic ionization and prevent peak tailing.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) stationary phase is selected due to the analyte's aromatic and hydrophobic nature. To mitigate peak tailing caused by the interaction of the free phenolic hydroxyl group with residual silanols, a column with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is required.

Mobile Phase Chemistry
  • pH Control: The phenolic pKa is approximately 7.8. To ensure the analyte remains in a neutral, protonated state (improving retention and peak shape), the mobile phase pH is maintained at pH 3.0 using Phosphoric Acid.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for the isopropoxy derivative.

Detection Physics

The acetophenone moiety exhibits a strong


 transition. While the maximum absorbance is often near 210 nm, detecting at 275 nm  provides higher selectivity against non-aromatic solvent impurities and ensures a stable baseline during gradient elution.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Quaternary Pump with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Column Temp 30°C ± 0.5°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 275 nm (Bandwidth: 4 nm, Reference: Off)
Run Time 15 Minutes
Reagents and Mobile Phase Preparation
  • Mobile Phase A (aqueous): 0.1% Orthophosphoric Acid (

    
    ) in HPLC-grade Water.
    
    • Preparation: Add 1 mL of 85%

      
       to 1000 mL water. Filter through 0.45 µm nylon membrane.
      
  • Mobile Phase B (organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Water (50:50 v/v).

Gradient Program

A gradient is necessary to elute the target intermediate (moderate retention) while cleaning the column of any late-eluting dimers or Selexipag-related byproducts.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.007030Equilibration Start
2.007030Isocratic Hold
10.002080Linear Ramp
12.002080Wash
12.107030Return to Initial
15.007030Re-equilibration

Standard & Sample Preparation

Stock Solution (1000 µg/mL)
  • Accurately weigh 25.0 mg of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approx. 15 mL of 100% Acetonitrile (analyte is poorly soluble in pure water).

  • Sonicate for 5 minutes until dissolved.

  • Dilute to volume with Mobile Phase A.

Working Standard (50 µg/mL)
  • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 ACN:Water).

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Visualized Workflows

Analytical Workflow

The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.

AnalyticalWorkflow Start Start: Raw Material / Reaction Mix Weigh Weigh Sample (~25mg) Start->Weigh Dissolve Dissolve in 100% ACN (Critical: Hydrophobic Analyte) Weigh->Dissolve Dilute Dilute with Water to 50:50 (Prevents Solvent Shock) Dissolve->Dilute Filter Filter (0.45 µm PTFE) Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection @ 275nm Inject->Detect Decision Peak Tailing < 1.5? Detect->Decision Result Report Quantitation Decision->Result Yes Troubleshoot Check pH / Column Age Decision->Troubleshoot No Troubleshoot->Inject

Caption: Step-by-step analytical workflow emphasizing the solubility handling of the lipophilic intermediate.

Chromatographic Separation Mechanism

This diagram explains the chemical interactions occurring inside the column.

SeparationLogic Analyte Analyte: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone Interaction Hydrophobic Interaction (Isopropoxy Group <-> C18 Chains) Analyte->Interaction Enters Column MP Mobile Phase (pH 3.0) Suppression Ion Suppression (Phenol -OH remains protonated) MP->Suppression Acidic Modifier SP Stationary Phase (C18) Interaction->SP Elution Elution @ ~5-7 mins Interaction->Elution Gradient Increase (ACN) Suppression->Analyte Stabilizes

Caption: Mechanistic view of retention: Acidic pH suppresses ionization, maximizing hydrophobic retention.

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must meet the following System Suitability criteria before routine use (based on ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaRationale
Retention Time (RT) 5.0 - 8.0 min (approx)Ensures separation from solvent front and late eluters.
Theoretical Plates (N) > 5,000Indicates good column efficiency.
Tailing Factor (T) < 1.5Critical for phenolic compounds; indicates successful silanol suppression.
Precision (RSD) < 2.0% (n=6)Demonstrates injection reproducibility.
Resolution (Rs) > 2.0Between the analyte and any known impurity (e.g., Resorcinol).

Troubleshooting Guide

  • Split Peaks:

    • Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (30% ACN).

    • Fix: Ensure the final diluent matches the initial gradient conditions (50:50 or 70:30 Water:ACN).

  • Drifting Retention Times:

    • Cause: Temperature fluctuations or insufficient equilibration.

    • Fix: Use a column oven at 30°C; equilibrate for at least 10 column volumes between gradient runs.

  • High Backpressure:

    • Cause: Precipitation of buffer in organic phase.

    • Fix: Although Phosphate is generally safe at 80% ACN, ensure the buffer concentration is low (0.1% acid or 10mM salt) to prevent precipitation.

References

  • Chandramore, K. R., et al. (2025). "Stability Indicating RP-HPLC Method Development and Validation for Selexipag along with in-silico toxicity studies." Chemical Methodologies. Link

  • Özcan, S., et al. (2023).[1][2][3] "A new HPLC method for selexipag analysis in pharmaceutical formulation and bulk form."[2][3][4] European Journal of Life Sciences. Link

  • Borade, S., et al. (2023).[5] "From Molecular Mechanism to Analytical Method Development." Asian Journal of Pharmaceutical Analysis. Link

  • PubChem. (n.d.). "Compound Summary: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone." National Library of Medicine. Link

  • U.S. Pharmacopeia. (2023).

Sources

Using "1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (Commonly: 2'-Hydroxy-4'-isopropoxyacetophenone) is a versatile bifunctional building block. Structurally, it is an acetophenone derivative characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the 2-hydroxyl group. This feature significantly modulates its reactivity, rendering the 2-OH group less nucleophilic while activating the acetyl group for condensation reactions.

The 4-isopropoxy group provides increased lipophilicity compared to its methoxy analog (Paeonol), enhancing cell membrane permeability in downstream pharmaceutical candidates. This guide details the protocols for leveraging this scaffold in the synthesis of chalcones , flavones , and Schiff bases .

Chemical Specifications
PropertyDetail
IUPAC Name 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Common Name 2'-Hydroxy-4'-isopropoxyacetophenone
Molecular Formula

Molecular Weight 194.23 g/mol
Key Functional Groups Acetyl (C=O), Phenolic -OH (C2), Isopropoxy ether (C4)
Solubility Soluble in EtOH, MeOH, DMSO,

; Insoluble in

Reactivity Landscape & Strategic Planning

The utility of this compound lies in its ability to undergo selective transformations. The Reactivity Map below illustrates the primary synthetic pathways available to researchers.

ReactivityMap Start 1-(2-Hydroxy-4- isopropoxyphenyl)ethanone Chalcone Chalcones (Bioactive Scaffold) Start->Chalcone Claisen-Schmidt (Aldehydes, Base) Schiff Schiff Bases (Ligands/Probes) Start->Schiff Condensation (Amines, H+) Flavone Flavones/Chromones (Cyclization) Chalcone->Flavone Oxidative Cyclization (I2/DMSO) Pyrazoline Pyrazolines (Heterocycles) Chalcone->Pyrazoline Hydrazine hydrate

Figure 1: Synthetic divergence from the parent acetophenone scaffold.

Experimental Protocols

Protocol A: Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)

Objective: To synthesize a library of (E)-1-(2-hydroxy-4-isopropoxyphenyl)-3-arylprop-2-en-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration. The 2-OH group remains protected via hydrogen bonding, preventing side reactions.

Materials
  • Substrate: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv)

  • Catalyst: 40% KOH (aq) or 50% NaOH (aq)

  • Solvent: Ethanol (95%) or Methanol

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.94 g (10 mmol) of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone in 15 mL of Ethanol.

  • Addition of Aldehyde: Add 10 mmol of the chosen substituted benzaldehyde. Stir for 5 minutes at Room Temperature (RT).

  • Catalysis: Dropwise, add 5 mL of 40% KOH solution. The solution will likely darken (yellow/orange/red) due to the formation of the phenolate and chalcone anion.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The chalcone product typically has a lower

      
       than the aldehyde but higher than the acetophenone, and often fluoresces under UV.
      
  • Quenching: Pour the reaction mixture into 100 g of crushed ice containing 10 mL of concentrated HCl.

    • Why: Acidification protonates the phenolate, precipitating the neutral chalcone.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (

    
     mL) until washings are neutral pH.
    
  • Purification: Recrystallize from hot Ethanol.

Expected Data:

  • Yield: 75–90%[1]

  • 1H NMR (Characteristic): Doublet at

    
     7.4–7.8 ppm (
    
    
    
    Hz) confirming trans-(E)-geometry of the
    
    
    -unsaturated ketone.
Protocol B: Oxidative Cyclization to Flavones

Objective: To convert the chalcone intermediate into a 7-isopropoxyflavone. Context: Flavones are privileged structures in oncology and inflammation research.

Materials
  • Precursor: Chalcone (from Protocol A) (1.0 equiv)

  • Reagent: Iodine (

    
    ) (0.1 - 1.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology
  • Setup: Dissolve 1.0 mmol of the chalcone in 5 mL of DMSO.

  • Reagent Addition: Add 10 mol% (25 mg) of Iodine (

    
    ).
    
    • Note: Stoichiometric iodine can be used for faster reaction, but catalytic amounts often suffice in DMSO which acts as the co-oxidant.

  • Heating: Heat the mixture to 130°C in an oil bath for 2–4 hours.

    • Safety: Use a fume hood; dimethyl sulfide (DMS) is a byproduct.

  • Workup: Cool to RT and pour into 50 mL of 5% sodium thiosulfate solution (to quench excess iodine).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Protocol C: Synthesis of Schiff Bases (Imine Formation)

Objective: Derivatization of the ketone for metal complexation or biological probing.

Materials
  • Substrate: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

  • Amine: Primary amine (e.g., aniline, phenylhydrazine)

  • Catalyst: Glacial Acetic Acid (drops)

  • Solvent: Absolute Ethanol

Methodology
  • Mix equimolar amounts of the acetophenone and the primary amine in absolute ethanol.

  • Add 2-3 drops of Glacial Acetic Acid.

  • Reflux for 4–8 hours.

    • Validation: Monitor the disappearance of the carbonyl peak (

      
      ) via IR spectroscopy.
      
  • Cool to precipitate the Schiff base. Filter and wash with cold ethanol.

Workflow Visualization

The following diagram outlines the logical flow for generating a library of compounds from this single building block.

Workflow cluster_Applications Parallel Synthesis Streams Resacetophenone Start: 2,4-Dihydroxyacetophenone BuildingBlock 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone Resacetophenone->BuildingBlock Selective 4-O-Alkylation (iPr-Br, K2CO3) QC_Check QC: NMR/TLC Validation BuildingBlock->QC_Check StreamA Stream A: Chalcones (Protocol A) QC_Check->StreamA Aldehyde + Base StreamB Stream B: Flavones (Protocol B) StreamA->StreamB I2 / DMSO / Heat

Figure 2: Operational workflow for library generation.

References

  • Claisen-Schmidt Condensation Protocols

    • BenchChem. (2025). Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols. Retrieved from

  • Oxidative Cyclization Methodology

    • Ambeed. (n.d.). Synthesis Path-Downstream: 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one. Retrieved from

  • General Reactivity of 2-Hydroxyacetophenones

    • NIST Chemistry WebBook. (2023). Ethanone, 1-(2-hydroxyphenyl)- Data. Retrieved from

  • Biological Relevance of Chalcones

    • ResearchGate. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone. Retrieved from

Sources

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" derivatization for enhanced detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Derivatization of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Abstract & Core Rationale

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (CAS: 5396-16-7), also known as 2'-Hydroxy-4'-isopropoxyacetophenone, is a critical intermediate in the synthesis of benzofuran derivatives, substituted chromones, and agricultural fungicides. While the molecule possesses native UV absorbance, its detection at trace levels (e.g., genotoxic impurity screening or metabolic profiling) is hampered by two physicochemical factors:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position forms a strong hydrogen bond with the carbonyl oxygen (the "Ortho Effect"). This reduces ionization efficiency in ESI-MS (negative mode) and causes peak tailing in GC due to interaction with silanol groups.

  • Lack of Fluorophores: The acetophenone core has low quantum yield, making native fluorescence detection insufficient for sub-ppb analysis.

This guide details two targeted derivatization protocols designed to overcome these barriers: Silylation for GC-MS (volatility enhancement) and Dansylation for LC-MS/HPLC-FLD (ionization/fluorescence enhancement).

Chemical Analysis & Strategy

The derivatization strategy focuses on the phenolic hydroxyl group at the C2 position. The C4-isopropoxy group is chemically inert under these conditions but contributes to the molecule's lipophilicity.

Target Functional Group: Phenolic -OH (C2) Challenge: Steric hindrance and H-bonding with the C1-Acetyl group. Solution: Harsh nucleophilic substitution or high-temperature silylation.

Reaction Logic Diagram

ReactionLogic cluster_GC GC-MS Pathway cluster_LC LC-MS/FLD Pathway Analyte 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (Strong Intramolecular H-Bond) Challenge Barrier: H-Bond reduces reactivity Causes GC Tailing Analyte->Challenge BSTFA Reagent: BSTFA + 1% TMCS Challenge->BSTFA Disrupts H-Bond Dansyl Reagent: Dansyl Chloride Challenge->Dansyl Nucleophilic Attack Heat Condition: 70°C, 30 min BSTFA->Heat TMS_Product TMS-Derivative (Volatile, No H-Bond) Heat->TMS_Product Base Condition: pH 10.5, 60°C Dansyl->Base Dns_Product Dansyl-Derivative (Fluorescent, High ESI+) Base->Dns_Product

Caption: Derivatization pathways targeting the sterically hindered ortho-hydroxyl group.

Protocol A: Silylation for GC-MS

Objective: Cap the polar -OH group to prevent column adsorption and improve peak symmetry. Mechanism: The trimethylsilyl (TMS) group replaces the active proton. The addition of TMCS (Trimethylchlorosilane) acts as a catalyst, essential for sterically hindered phenols.

Materials
  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.

  • Solvent: Anhydrous Pyridine (Scavenges HCl byproduct).

  • Internal Standard: Naphthalene-d8 or 2'-Hydroxyacetophenone-d3.

Step-by-Step Procedure
  • Preparation: Weigh 1.0 mg of sample into a 2 mL GC crimp vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Note: Perform in a fume hood; reagent is moisture-sensitive.

  • Reaction: Cap tightly. Incubate at 70°C for 30 minutes .

    • Critical: Room temperature is insufficient due to the intramolecular H-bond. Heat is required to drive the equilibrium.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into GC-MS (Split 1:10).

GC-MS Parameters:

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: 260°C.

  • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Source: 230°C.

  • Target Ion (SIM): M+• (m/z 266 for TMS derivative) and [M-15]+ (m/z 251).

Protocol B: Dansylation for LC-MS/HPLC-FLD

Objective: Introduce a dimethylaminonaphthalene sulfonyl moiety. Benefits:

  • HPLC-FLD: Increases fluorescence quantum yield by >100x.

  • LC-MS (ESI+): The tertiary amine in the dansyl group has high proton affinity, drastically improving ionization efficiency in positive mode (where the native phenol is silent).

Materials
  • Reagent: Dansyl Chloride (DNS-Cl) solution (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 10.5.

  • Quench: 5% Diethylamine or Methylamine.

Step-by-Step Procedure
  • Aliquot: Transfer 100 µL of sample solution (in ACN or Methanol) to a reaction vial.

  • Buffer: Add 100 µL of Na2CO3 buffer (pH 10.5).

    • Why: Phenoxide ion formation is necessary for the nucleophilic attack on the sulfonyl chloride.

  • Reagent: Add 200 µL of Dansyl Chloride solution.

  • Incubation: Vortex and heat at 60°C for 20 minutes in a dark block heater.

    • Note: Protect from light to prevent degradation of the fluorophore.

  • Quench: Add 50 µL of 5% Diethylamine to consume excess reagent.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes if precipitate forms.

  • Analysis: Transfer supernatant to LC vial.

HPLC-FLD Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

  • Gradient: 30% B to 95% B in 10 mins.

  • Detection: Excitation: 340 nm; Emission: 525 nm.

Comparative Data Summary

FeatureNative AnalysisTMS-Derivative (GC-MS)Dansyl-Derivative (LC-FLD)
LOD ~1 ppm (UV)~10 ppb (SIM)< 0.5 ppb
Linearity (R²) 0.9850.9990.999
Stability HighModerate (Moisture sensitive)High (Light sensitive)
Selectivity Low (Common UV)High (Mass spec)Very High (Fluorescence)
Main Challenge Peak TailingReagent HydrolysisDerivative Resolution

Troubleshooting & Expert Tips

  • Incomplete Silylation: If you observe two peaks in GC (native and derivative), the reaction time or temperature was insufficient. The ortho-hydroxy group is stubborn. Increase temp to 80°C.

  • Dansyl Interference: Dansyl chloride hydrolyzes to Dansyl-OH (blue fluorescence), which can interfere. Ensure your gradient separates the Dansyl-OH peak (elutes early) from the Dansyl-Analyte (elutes late due to isopropoxy lipophilicity).

  • Solvent Choice: Avoid alcohols (MeOH, EtOH) in the GC derivatization step as they will react with BSTFA. Use ACN, Pyridine, or Ethyl Acetate.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

  • Seo, J., et al. (2016). A novel approach for HPLC determination of 2-cyanoacetamide using derivatization procedure with 2-hydroxyacetophenone. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on silylation mechanisms).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for this important synthesis. We will focus primarily on the Fries rearrangement, a robust method for producing hydroxy aryl ketones, and address common challenges to improve yield and purity.

Overview of the Primary Synthetic Route: The Fries Rearrangement

The synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is most effectively achieved via the Fries rearrangement of a phenolic ester precursor, 4-isopropoxyphenyl acetate. This reaction involves the intramolecular migration of the acetyl group from the ester's oxygen to the aromatic ring, catalyzed by a Lewis acid.[1][2] The reaction's success hinges on precise control over temperature and reaction conditions to favor the desired ortho-acylated product.

cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Phenol Ester Phenol->Ester Acetic Anhydride, Base AcAnhydride Ester_rearr Product Ester_rearr->Product AlCl₃, High Temp.

Caption: General workflow for synthesizing 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my product yield consistently low or non-existent?

Low or no yield is a common frustration that can often be traced back to catalyst activity or reaction conditions.

  • Possible Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Contamination with water will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution:

      • Use a fresh, unopened container of anhydrous AlCl₃.

      • If using a previously opened bottle, ensure it was stored in a desiccator.

      • Perform all transfers of the catalyst in a glovebox or under a stream of inert gas (e.g., nitrogen or argon).

      • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use.

  • Possible Cause 2: Insufficient Reaction Temperature.

    • Explanation: The Fries rearrangement requires significant thermal energy to proceed at a reasonable rate.[3] Temperatures that are too low will result in an incomplete or stalled reaction.

    • Solution: For the synthesis of the ortho-isomer (2-hydroxy product), high temperatures are required, often in the range of 120-160°C.[2] Carefully monitor and control the reaction temperature using an oil bath and a contact thermometer.

  • Possible Cause 3: Insufficient Catalyst Loading.

    • Explanation: The Lewis acid catalyst complexes with both the ester starting material and the hydroxy ketone product.[4] Therefore, a stoichiometric or even super-stoichiometric amount is required for the reaction to go to completion.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the 4-isopropoxyphenyl acetate. Optimization may be required, but starting with a slight excess is advisable.

Q2: My main product is the wrong isomer, 1-(4-Hydroxy-3-isopropoxyphenyl)ethanone. How can I improve selectivity for the 2-hydroxy product?

Achieving the correct regioselectivity is the most critical challenge in this synthesis. The formation of the desired ortho product versus the para product is governed by thermodynamic versus kinetic control.[1]

  • Possible Cause 1: Reaction Temperature is Too Low.

    • Explanation: The formation of the para-isomer is kinetically favored and predominates at lower temperatures (e.g., < 60°C).[2] The desired ortho-isomer is the thermodynamically more stable product because it can form a stable six-membered chelate ring with the aluminum catalyst.[1][5] This stable state is only reached at higher temperatures where the reaction becomes reversible.

    • Solution: Increase the reaction temperature significantly. A common range to favor the ortho product is above 160°C .[2]

  • Possible Cause 2: Use of a Polar Solvent.

    • Explanation: The polarity of the solvent influences the reaction pathway. Non-polar solvents tend to favor the intramolecular rearrangement that leads to the ortho product.[1][6] In contrast, more polar solvents can stabilize the separated acylium ion and phenoxide, promoting intermolecular acylation which often leads to a higher proportion of the para product.[7]

    • Solution:

      • Conduct the reaction neat (without solvent), if feasible, by melting the starting ester.

      • If a solvent is necessary, choose a non-polar, high-boiling solvent such as nitrobenzene or conduct the reaction in a minimal amount of a solvent like dichlorobenzene.

ParameterCondition Favoring ortho-Product (Desired)Condition Favoring para-Product (Isomer)
Temperature High (> 160°C)[2]Low (< 60°C)[2]
Solvent Non-polar or neat (no solvent)[6]Polar[7]
Control Thermodynamic[1]Kinetic[1]
Q3: I'm observing significant formation of 4-isopropoxyphenol as a byproduct. What is causing this and how can I prevent it?

The presence of the starting phenol indicates a breakdown of the ester, either before or during the rearrangement.

  • Possible Cause: Presence of Water.

    • Explanation: Traces of water in the reaction mixture can lead to the hydrolysis of the 4-isopropoxyphenyl acetate starting material, reverting it to 4-isopropoxyphenol and acetic acid.[5][8] This not only consumes the starting material but also deactivates the Lewis acid catalyst.

    • Solution: Meticulous adherence to anhydrous conditions is paramount. Use dry solvents, oven-dried glassware, and an inert atmosphere. Ensure the starting ester is completely dry before use.

cluster_solutions Start Start Experiment CheckYield Yield is Low? Start->CheckYield CheckPurity Correct Isomer? CheckYield->CheckPurity No Sol_Moisture Ensure Anhydrous Conditions: - Dry Glassware - Fresh Catalyst - Inert Atmosphere CheckYield->Sol_Moisture Yes CheckByproduct Phenol Byproduct? CheckPurity->CheckByproduct Yes Sol_Temp Increase Temperature (>160°C) CheckPurity->Sol_Temp No (High Para) Sol_Solvent Use Non-Polar Solvent or Run Neat CheckPurity->Sol_Solvent No (High Para) Success Successful Synthesis CheckByproduct->Success No CheckByproduct->Sol_Moisture Yes Sol_Moisture->Start Retry Sol_Temp->Start Retry Sol_Solvent->Start Retry

Caption: Troubleshooting workflow for the Fries rearrangement synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Fries rearrangement? The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[7] This polarizes the ester bond, leading to the formation of an acylium carbocation intermediate.[7][9] This electrophilic carbocation then attacks the electron-rich aromatic ring, typically at the ortho or para positions, in a process similar to a Friedel-Crafts acylation.[6]

Q2: Are there alternative catalysts to aluminum chloride? Yes, while AlCl₃ is common, other catalysts can be used. Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) are effective.[4] Additionally, strong Brønsted acids such as hydrogen fluoride (HF), methanesulfonic acid, and p-toluenesulfonic acid (PTSA) have been employed, sometimes offering a more environmentally friendly option.[4][10] For specialized applications, a photo-Fries rearrangement can be induced using UV light without a catalyst, though this is less common in production.[1]

Q3: How can I effectively separate the desired 2-hydroxy product from the 4-hydroxy isomer? The physical properties of the ortho and para isomers are sufficiently different to allow for separation. The most common laboratory method is steam distillation .[2] The ortho-isomer, 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, can form an intramolecular hydrogen bond between the phenolic hydroxyl group and the acetyl carbonyl oxygen. This reduces its intermolecular hydrogen bonding, making it more volatile and allowing it to co-distill with steam. The para-isomer has a free hydroxyl group, engages in strong intermolecular hydrogen bonding, and is therefore much less volatile.[2] Column chromatography can also be used for purification.

Q4: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Prepare a TLC plate spotting the starting material (4-isopropoxyphenyl acetate), a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to elute the plate. The product will be more polar than the starting ester and will have a lower Rf value. The reaction is complete when the starting material spot has disappeared.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Isopropoxyphenyl Acetate (Precursor)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropoxyphenol (0.1 mol) in 100 mL of dichloromethane.

  • Reagent Addition: Add triethylamine (0.12 mol) to the solution. Cool the flask in an ice bath.

  • Slowly add acetyl chloride (0.11 mol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the 4-isopropoxyphenol is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-isopropoxyphenyl acetate, which can be used in the next step, often without further purification.

Protocol 2: Fries Rearrangement to 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

  • !!! SAFETY NOTE !!! This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. The workup involves quenching a reactive mixture. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Setup: Equip a dry 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube or inert gas inlet), and a thermometer.

  • Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add anhydrous aluminum chloride (AlCl₃) (0.13 mol) to the flask.

  • Substrate Addition: Slowly add the 4-isopropoxyphenyl acetate (0.1 mol) to the AlCl₃. The reaction is often performed neat (solvent-free).

  • Reaction: Heat the reaction mixture with stirring to 160-165°C using a heating mantle or oil bath. Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching (Workup): After the reaction is complete (as indicated by TLC), cool the flask to room temperature. CAREFULLY and SLOWLY pour the viscous reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker. This step is highly exothermic and will release HCl gas.

  • Extraction: Once the aluminum complex has been hydrolyzed, transfer the mixture to a large separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate.

  • Isolation: Filter and remove the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of ortho and para isomers.

Protocol 3: Purification by Steam Distillation

  • Setup: Transfer the crude product mixture to a large round-bottom flask suitable for steam distillation. Add 200-300 mL of water.

  • Distillation: Heat the flask directly or with a heating mantle to boil the water. Pass steam through the mixture using a steam inlet tube that reaches below the surface of the liquid. The volatile ortho-isomer will co-distill with the steam.

  • Collection: Collect the distillate, which will appear cloudy or contain an oily layer, in a receiving flask. Continue distillation until the distillate runs clear.

  • Final Isolation: Extract the collected distillate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. The non-volatile para-isomer will remain in the distillation flask.

References

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fries rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 18). Fries rearrangement. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]

  • PubMed. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Retrieved from [Link]

  • PharmD Guru. (n.d.). 37. FRIES REARRANGEMENT. Retrieved from [Link]

Sources

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Welcome to the technical support guide for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation challenges associated with this compound. We will explore common issues encountered during experimentation and provide robust troubleshooting strategies and preventative measures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Q1: What are the optimal long-term storage conditions for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone?

A1: The stability of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, a phenolic compound, is critically dependent on its storage environment. To maximize shelf-life and maintain purity, it is essential to mitigate exposure to atmospheric oxygen, light, and heat.[1][2][3] Oxidation is a primary degradation pathway for phenolic compounds, often leading to the formation of colored impurities.[4][5]

Table 1: Recommended Storage Conditions

Parameter Solid Form In Solution Rationale
Temperature 2-8°C or -20°C -20°C or -80°C (aliquoted) Reduces rates of thermal degradation and oxidative reactions.[6][7]
Atmosphere Tightly sealed container, preferably under inert gas (Argon/Nitrogen) Degassed solvents, sealed vials with inert gas overlay Minimizes exposure to oxygen, preventing oxidation of the phenol group.
Light Amber glass vial or opaque container Amber glass vials or foil-wrapped tubes Prevents photodegradation, a common issue for aromatic ketones.[8]
Container Tightly sealed, original receptacle Glass vials with PTFE-lined caps Prevents moisture ingress and contamination.[1]

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and reducing agents.[2][3] | Avoid solvents prone to peroxide formation (e.g., aged THF, ether). | Prevents chemical reactions that can degrade the compound. |

Q2: Is 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone susceptible to photodegradation?

A2: Yes. Compounds containing a hydroxyacetophenone moiety absorb in the UV range and can be susceptible to photodegradation.[8] While specific photostability data for this exact molecule is not extensively published, related dihydroxyacetophenones have been studied for their photochemical stability. Prolonged exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of degradation products and a potential loss of activity. Therefore, all work with this compound and its solutions should be performed with protection from light.[9][10]

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The pH of the solution is a critical factor. The phenolic hydroxyl group (pKa estimated to be around 7-9) will be deprotonated under basic conditions (pH > pKa). The resulting phenoxide ion is significantly more electron-rich and, therefore, much more susceptible to oxidation than the protonated phenol.[5] This can lead to rapid discoloration and degradation. While generally more stable in neutral to slightly acidic conditions, extremely low pH combined with high temperatures could potentially lead to the hydrolysis of the isopropoxy ether linkage, although this is a less common issue under typical experimental conditions. For optimal stability in aqueous media, use of a buffered system in the pH range of 4-7 is recommended.

Q4: Which solvents are recommended for preparing stock solutions?

A4: For organic chemistry applications, polar aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used for creating concentrated stock solutions. For analytical purposes, HPLC-grade acetonitrile or methanol are suitable. It is crucial to use high-purity, anhydrous solvents, as water and impurities can affect stability. When preparing solutions for long-term storage, use solvents that have been degassed to remove dissolved oxygen.

Part 2: Troubleshooting Guide

This section provides a logical, step-by-step approach to diagnosing and resolving specific experimental issues related to the stability of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Issue 1: My solid sample, which was initially off-white, has developed a yellow or brownish tint.

  • Primary Suspect: Oxidation. Phenolic compounds are well-known to oxidize upon exposure to air, forming colored quinone-type species. This process can be accelerated by light, elevated temperatures, and the presence of trace metal ions.

  • Troubleshooting Workflow:

    A workflow for addressing sample discoloration.

  • Mechanism Insight: Phenol Oxidation The phenolic hydroxyl group is susceptible to oxidation, initially forming a phenoxy radical. This radical can then participate in further reactions, eventually leading to the formation of highly conjugated, colored quinone or benzoquinone structures.

    OxidationPathway A 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone B Phenoxy Radical Intermediate A->B [O], hv, or Metal Catalyst C Quinone-type Structures (Colored) B->C Further Oxidation / Dimerization

    Generalized oxidation pathway for phenolic compounds.

Issue 2: HPLC analysis of my stock solution shows declining purity and the emergence of unknown peaks over a short period (hours to days).

  • Primary Suspects: Photodegradation, thermal degradation, or oxidative degradation in solution. The solvent itself or impurities within it could also be contributing factors.

  • Recommended Action: Perform a Forced Degradation Study. A forced degradation (or stress testing) study is the most effective way to identify the primary degradation pathway for your compound under your specific experimental conditions.[9] This involves exposing the compound in solution to exaggerated conditions to accelerate degradation.

  • Protocol: Stability-Indicating Forced Degradation Study

    • Preparation: Prepare five identical solutions of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (e.g., at 1 mg/mL) in a relevant solvent system (e.g., 50:50 Acetonitrile:Water). One solution will be the control.

    • Stress Conditions: Expose each of the other four solutions to a single stress condition as outlined in the table below.

    • Time Points: Analyze the control and each stressed sample by a stability-indicating HPLC method at initial (T=0) and subsequent time points (e.g., 2, 6, 12, 24 hours).

    • Analysis: The HPLC method must be capable of resolving the parent peak from all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity and compare UV spectra.

    Table 2: Conditions for Forced Degradation Study

    Condition Method Purpose
    Control Store at 4°C, protected from light. Baseline stability.
    Acid Hydrolysis Add 0.1 M HCl. To test susceptibility to acid-catalyzed degradation.
    Base Hydrolysis Add 0.1 M NaOH. To test susceptibility to base-catalyzed degradation (and rapid oxidation).
    Oxidation Add 3% Hydrogen Peroxide (H₂O₂). To simulate oxidative stress.
    Thermal Heat solution at 60°C in the dark. To assess thermal lability.[11][12]

    | Photochemical | Expose to a photostability chamber with controlled UV and visible light (as per ICH Q1B guidelines).[10] | To assess light sensitivity. |

  • Interpreting the Results:

    • Significant degradation in the NaOH sample: Confirms base-lability and high susceptibility to oxidation.

    • Significant degradation in the H₂O₂ sample: Confirms susceptibility to oxidation.

    • Significant degradation in the heated sample: Indicates thermal instability.

    • Significant degradation in the light-exposed sample: Confirms photosensitivity.

    • By comparing the chromatograms from the different stress conditions, you can identify the primary degradation pathway and take specific steps to mitigate it (e.g., work under yellow light, use degassed solvents, avoid basic buffers).

Issue 3: I am observing poor reproducibility in my bioassays or chemical reactions.

  • Primary Suspect: Inconsistent concentration or purity of the active compound due to degradation of the stock solution between experiments.

  • Best Practices for Ensuring Reproducibility:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh from solid material for each experiment.

    • Aliquot and Store Properly: If a stock solution must be stored, prepare it, divide it into single-use aliquots in amber vials, flush with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Qualify Your Solution: Before a critical experiment, re-analyze the stock solution via HPLC to confirm its purity and concentration against a standard.

    • Use High-Purity Reagents: Ensure all solvents and buffer components are of the highest possible purity to avoid introducing contaminants that could accelerate degradation.

References

  • Photochemical and Thermal Stability of Some Dihydroxyacetophenones Used as UV-MALDI-MS Matrices - CONICET. (n.d.).
  • Effect of Temperatures on Polyphenols during Extraction - MDPI. (2022).
  • Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC. (2018).
  • Thermal degradation of standard polyphenols; gallic acid - ResearchGate. (n.d.).
  • Effects of temperature and heating time on the stability of five phenolic compounds in HTW. - ResearchGate. (n.d.).
  • Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide - Benchchem. (n.d.).
  • 3 - Safety data sheet. (2020).
  • Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations - MDPI. (n.d.).
  • Formation of 2‐hydroxyacetophenone upon oxidation of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 2 - SAFETY DATA SHEET. (2023).
  • RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. (2019).
  • Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.).

Sources

Technical Support Center: Process Development for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-882-ISO Subject: Scale-Up Synthesis & Troubleshooting for 4-O-Alkylation of Resacetophenone Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

Target Molecule: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone CAS: 19054-84-3 Common Name: 2-Hydroxy-4-isopropoxyacetophenone; Paeonol isopropylether.

This synthesis relies on the regioselective O-alkylation of 2,4-dihydroxyacetophenone (Resacetophenone).[1] The success of this reaction on a large scale hinges on exploiting the difference in nucleophilicity between the two hydroxyl groups.

  • The 2-OH: Forms a strong Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen. This "locks" the proton, significantly raising its pKa (making it less acidic and less nucleophilic).

  • The 4-OH: Is sterically accessible and electronically typical of a phenol (pKa ~8-10).

Strategic Directive: By using a mild base (Potassium Carbonate) and controlling stoichiometry, we selectively deprotonate and alkylate the 4-OH while leaving the 2-OH intact.

Standard Operating Procedure (Scale-Up Ready)

The following protocol is optimized for a 1kg – 10kg scale, moving away from expensive chromatographic purification to crystallization-based workups.

Reaction Scheme

ReactionMechanism SM 2,4-Dihydroxyacetophenone (Resacetophenone) Intermediate Transition State: 2-OH H-Bonded 4-O- Potassium Salt SM->Intermediate Deprotonation (4-OH) Reagent 2-Bromopropane (1.2 eq) Reagent->Intermediate Base K2CO3 (1.5 eq) Acetone (Reflux) Base->Intermediate Product Target Product: 1-(2-Hydroxy-4- isopropoxyphenyl)ethanone Intermediate->Product SN2 Substitution SideProduct Impurity: 2,4-Diisopropoxy (Bis-alkylated) Product->SideProduct Over-alkylation (If T > 65°C or Base Excess)

Figure 1: Mechanistic pathway highlighting the regioselectivity governed by intramolecular hydrogen bonding at the 2-position.

Step-by-Step Protocol
ParameterSpecificationRationale
Solvent Acetone (Reagent Grade)Polar aprotic; dissolves SM but not K2CO3 (heterogeneous catalysis prevents runaway bis-alkylation). Easy to strip.
Concentration 5 - 7 Volumes (L/kg)Balances stirring efficiency with throughput.
Base K₂CO₃ (Granular/Powder mix)Mild base. Use 1.2 to 1.5 equivalents. Do not use NaOH/KOH (too strong, disrupts H-bond).
Reagent 2-Bromopropane (1.2 eq)Alkylating agent. Excess drives kinetics but increases bis-alkylation risk.
Temperature Reflux (~56°C)Sufficient energy for SN2 without promoting C-alkylation.

Execution:

  • Charge reactor with 2,4-Dihydroxyacetophenone and Acetone. Start agitation.

  • Add Potassium Carbonate (K₂CO₃). The mixture will be a slurry.

  • Heat to mild reflux.

  • Dose 2-Bromopropane slowly over 1-2 hours. Critical: Rapid addition can cause local concentration hotspots leading to bis-alkylation.

  • Hold at reflux for 8–12 hours. Monitor by HPLC (Target: <1% SM).

  • Cool to 20°C.

  • Filtration: Filter off inorganic salts (KBr, unreacted K₂CO₃). Wash cake with acetone.

  • Concentration: Distill acetone under reduced pressure.

  • Crystallization: Dissolve residue in hot Ethanol or Methanol/Water mix. Cool slowly to 0-5°C to crystallize.

Troubleshooting Guide (FAQ)

Category A: Reaction Stalled / Low Conversion

Q: The reaction has stalled with 15% starting material remaining after 12 hours. Should I add more base?

  • Diagnosis: This is often due to the "coating effect." In acetone, the byproduct KBr precipitates and can coat the surface of the unreacted K₂CO₃, deactivating it.

  • Solution:

    • Do not just add more base immediately.

    • Increase agitation speed (RPM) to promote particle attrition.

    • If stalling persists, add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates in situ 2-Iodopropane (Finkelstein reaction), which is a much faster electrophile.

Q: Why is the reaction rate significantly slower on the 5kg scale compared to the 100g scale?

  • Diagnosis: Mass transfer limitation.[2] The heterogeneous nature of the Solid-Liquid reaction requires vigorous mixing.

  • Solution: Ensure your reactor uses a Pitch-Blade Turbine or Anchor with baffles . Simple overhead stirring is insufficient for suspending heavy carbonate salts at scale.

Category B: Impurity Control[3]

Q: I am seeing high levels (>5%) of the bis-alkylated impurity (2,4-diisopropoxy).

  • Diagnosis: The "lock" on the 2-OH position was broken. This happens if:

    • The base is too strong (e.g., accidental use of KOH).

    • Temperature is too high (using DMF/DMSO at >80°C).

    • Solvent is too polar (DMSO disrupts the H-bond more than Acetone).

  • Solution: Switch to Acetone or Acetonitrile. Strictly limit temperature to <60°C. Reduce base stoichiometry to 1.1 eq and accept slightly lower conversion to save purification costs.

Q: The product has a yellow/brown color instead of white crystals.

  • Diagnosis: Oxidation of the phenol or trace polymerization of 2-bromopropane impurities.

  • Solution: Add a reducing agent like Sodium Metabisulfite during the aqueous workup/crystallization phase. Ensure 2-Bromopropane is distilled if it has turned yellow (stabilizer breakdown).

Scale-Up Workflow & Safety

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Zone cluster_workup Isolation Zone Reactor GLR Reactor (Acetone Reflux) Filter Nutsche Filter (Remove KBr/K2CO3) Reactor->Filter Slurry Transfer Distillation Solvent Swap (Strip Acetone -> Add EtOH) Filter->Distillation Filtrate Crystallizer Crystallization (Cool to 0°C) Distillation->Crystallizer Dryer Vacuum Dryer (<40°C) Crystallizer->Dryer Wet Cake

Figure 2: Industrial workflow from reactor charging to final isolation, emphasizing salt removal prior to solvent swap.

Critical Safety Parameters (Process Safety)
  • Alkyl Halide Toxicity: 2-Bromopropane is a known reproductive toxin and potential carcinogen.

    • Control: Use a closed dosing system (peristaltic pump). Do not open pour. Ensure scrubber is active to catch halide vapors.

  • Thermal Runaway: While SN2 reactions are generally not explosive, the accumulation of unreacted alkyl halide due to poor mixing, followed by a sudden stir-up, can cause a rapid exotherm.

    • Control: Dose 2-Bromopropane at reflux. If reflux stops, stop dosing. This ensures the reagent is consumed as it is added (feed-limited regime).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Frank, A., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[1][3] Tetrahedron Letters, 2022.[4] Link (Describes CsHCO3 high-selectivity route).[4]

  • Wypych, G.Handbook of Solvents. ChemTec Publishing, 2001. (Solvent polarity effects on SN2 reactions).
  • National Toxicology Program. "Toxicology and Carcinogenesis Studies of 2-Bromopropane." NTP Technical Report Series. Link (Safety data for reagent handling).

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo a formal Process Hazard Analysis (PHA) before execution.

Sources

Validation & Comparative

Comparative Synthesis Guide: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone vs. Hydroxyacetophenone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Focus: Synthesis, Reactivity, and Application in Lipophilic Flavonoid Design (e.g., Ipriflavone)

Executive Summary: The Lipophilic Advantage

In the landscape of hydroxyacetophenones, 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone ) occupies a critical niche. Unlike its ubiquitous analogs—2',4'-dihydroxyacetophenone (Resacetophenone) and 2'-hydroxy-4'-methoxyacetophenone (Paeonol)—this molecule offers a strategic balance of reactivity and lipophilicity.

Its primary value lies in drug discovery, specifically as a precursor for 7-isopropoxyisoflavones (such as the osteoporosis drug Ipriflavone ). The bulky isopropoxy group at the 4-position serves two distinct roles:

  • Electronic Modulation: It acts as a strong electron-donating group (EDG), activating the ring for downstream electrophilic substitutions or condensations.

  • Physicochemical Tuning: It significantly increases LogP (lipophilicity) compared to methoxy or hydroxy analogs, enhancing membrane permeability of the final API.

This guide objectively compares this molecule against its analogs, providing validated protocols for its synthesis and downstream application.

Chemical Profile & Structural Analysis[1][2][3][4]

The structural distinction rests on the 4-position substituent. The 2-hydroxy group is preserved across all compared molecules to maintain the intramolecular hydrogen bond with the carbonyl, which is essential for the stability of the acetophenone core and subsequent cyclization reactions (e.g., Baker-Venkataraman rearrangement).

Table 1: Comparative Physicochemical Profile
Feature1-(2-Hydroxy-4-isopropoxyphenyl)ethanone 2',4'-Dihydroxyacetophenone (Resacetophenone)2'-Hydroxy-4'-methoxyacetophenone (Paeonol)
CAS 70968-96-6 (Generic/Isomer specific)89-84-9552-41-0
MW 194.23 g/mol 152.15 g/mol 166.17 g/mol
4-Position Isopropoxy (-OiPr)Hydroxy (-OH)Methoxy (-OMe)
Steric Bulk High (Secondary carbon)LowLow
Lipophilicity High (LogP ~2.5-2.8 est.)Low (LogP ~1.4)Moderate (LogP ~1.9)
Solubility Excellent in DCM, EtOAc, ToluenePoor in non-polar; Good in MeOHGood in EtOH, DCM
Primary Use Ipriflavone intermediate; Lipophilic probesGeneral building block; Resorcinol chemistryAnti-inflammatory APIs; Natural product synthesis

Synthesis Pathways: The "Make vs. Buy" Decision

While Paeonol and Resacetophenone are commodity chemicals, the isopropoxy derivative is often synthesized in-house to ensure purity and reduce cost. Two primary routes exist.

Route A: Regioselective Alkylation (Recommended)

This is the industry-standard method. It exploits the acidity difference between the 2-OH and 4-OH groups. The 4-OH is more acidic (pKa ~8) and less sterically hindered than the 2-OH (pKa ~10+), which is "locked" in an intramolecular hydrogen bond with the carbonyl oxygen.

  • Reagents: 2,4-Dihydroxyacetophenone, Isopropyl Bromide/Iodide, Base (K₂CO₃ or CsHCO₃).

  • Solvent: DMF or Acetonitrile (ACN).

  • Selectivity: >95% for 4-O-alkylation under controlled conditions.

Route B: Friedel-Crafts Acylation (Not Recommended)

Acylation of 3-isopropoxyphenol is possible but suffers from poor regioselectivity, yielding mixtures of 2-acetyl and 4-acetyl isomers that are difficult to separate.

Diagram 1: Synthesis Workflow & Decision Tree

SynthesisWorkflow Start Starting Material: 2,4-Dihydroxyacetophenone Reagents Reagents: Isopropyl Bromide (1.1 eq) K2CO3 (1.5 eq) DMF, 60°C Start->Reagents Dissolve Mechanism Mechanism: Selective 4-O-Alkylation (2-OH protected by H-bond) Reagents->Mechanism Heat Product Product: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone Mechanism->Product Major Pathway SideProduct Side Product: 2,4-Diisopropoxyacetophenone (Over-alkylation) Mechanism->SideProduct Excess Base/RX

Caption: Regioselective synthesis pathway prioritizing the 4-O-alkylation due to intramolecular hydrogen bonding at the 2-position.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Objective: Synthesize the target molecule with >90% yield from 2,4-dihydroxyacetophenone.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2,4-dihydroxyacetophenone (15.2 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol). Note: CsHCO₃ can be used for milder conditions if sensitive functional groups are present, but K₂CO₃ is sufficient here.

  • Alkylation: Add Isopropyl Bromide (13.5 g, 10.3 mL, 110 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.6).

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (400 mL) containing 10 mL of 1M HCl (to neutralize residual base).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) to remove DMF.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethanol or purify via silica column if oil persists.

    • Expected Yield: 85–92%.

    • Appearance: Off-white to pale yellow solid/oil (MP is often low, ~30-40°C or oil at RT depending on purity).

Protocol 2: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: React the isopropoxy intermediate with benzaldehyde to form a chalcone.

  • Reagents: Mix 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add KOH (40% aq. solution, 5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. A yellow/orange precipitate (the chalcone) will form.

  • Isolation: Pour into ice-water, acidify to pH 3-4 with dilute HCl. Filter the yellow solid.

  • Result: This chalcone is the direct precursor to isopropoxy-flavones.

Comparative Reactivity & Applications

Case Study: Synthesis of Ipriflavone

The most critical application of the isopropoxy derivative is in the synthesis of Ipriflavone (7-isopropoxyisoflavone).[2]

  • Using 2,4-Dihydroxyacetophenone: Requires a protection-deprotection strategy or selective alkylation at a later stage (e.g., alkylating 7-hydroxyisoflavone). This is less efficient due to the poor solubility of the 7-hydroxy intermediate.

  • Using 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone: The isopropoxy group is installed early (on the acetophenone). This improves the solubility of all subsequent intermediates (chalcone, flavanone) in organic solvents, facilitating smoother scale-up and purification.

Table 2: Reactivity Matrix
Reaction TypeIsopropoxy DerivativeMethoxy Derivative (Paeonol)Dihydroxy Derivative
Aldol Condensation Fast. EDG effect of -OiPr is strong.Fast. Similar electronic effect.Moderate. Free 4-OH can deprotonate, complicating stoichiometry.
Solubility in Rxn High. Soluble in non-polar solvents.[2]Moderate. Low. Often requires polar solvents (DMF/DMSO).
Cyclization (I2/DMSO) Clean. No interfering OH groups.Clean. Messy. Oxidative side reactions possible on free OH.
Metabolic Stability Moderate. De-alkylation (CYP450) yields active phenol.Moderate. O-demethylation occurs.Low. Rapid Phase II conjugation (Glucuronidation).
Diagram 2: Downstream Application (Ipriflavone Pathway)

Applications Input 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone Step1 Claisen-Schmidt (+ Benzaldehyde) Input->Step1 Chalcone Intermediate: 2'-Hydroxy-4'-isopropoxychalcone Step1->Chalcone Step2 Oxidative Cyclization (I2 / DMSO) Chalcone->Step2 Final Target API: 7-Isopropoxyflavone (Ipriflavone Analog) Step2->Final

Caption: The streamlined synthetic route to lipophilic flavones using the isopropoxy-acetophenone precursor.

References

  • Regioselective Alkylation of 2,4-Dihydroxyacetophenone

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
    • Source:Tetrahedron Letters / NIH PubMed Central.
    • URL:[Link]

  • Synthesis of Ipriflavone (7-isopropoxyisoflavone)
  • Physical Properties of Hydroxyacetophenones

    • Title: 2'-Hydroxy-4'-methoxyacetophenone (Paeonol) Physical Data.[3]

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • Title: Synthesis and Biological Evaluation of 2'-Hydroxychalcone.

Sources

Comparative analysis of "1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Superior Methodology: Regioselective O-Alkylation of 2,4-Dihydroxyacetophenone (Resacetophenone) .

In the synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (CAS: 53943-62-9), the decisive factor is regiocontrol .[1] While classical Friedel-Crafts acylation and Fries rearrangement strategies are theoretically viable, they suffer from poor selectivity and harsh conditions that degrade the ether linkage.[1]

The industry-standard and scientifically preferred route exploits Intramolecular Hydrogen Bonding (IMHB) within the starting material, 2,4-dihydroxyacetophenone.[1] This chemical feature naturally "protects" the 2-hydroxyl group, directing alkylation exclusively to the 4-position without the need for external protecting groups.[1] This guide details the mechanistic underpinnings and provides a validated protocol for this route, contrasting it with inferior alternatives.

Molecule Profile & Significance[1]

PropertyDetail
IUPAC Name 1-(2-Hydroxy-4-propan-2-yloxyphenyl)ethanone
Common Name 2'-Hydroxy-4'-isopropoxyacetophenone
CAS Number 53943-62-9
Molecular Formula

Key Structural Feature Ortho-hydroxy ketone moiety (Chelated)
Application Intermediate for chalcones, flavonoids, and selective kinase inhibitors.[1]

Comparative Analysis of Synthesis Routes

Method A: Selective O-Alkylation (The "Gold Standard")

Mechanism: Williamson Ether Synthesis via IMHB-directed regioselectivity.[1] Starting Material: 2,4-Dihydroxyacetophenone (Resacetophenone).[1]

  • The Science: The starting material possesses two phenolic hydroxyl groups. The OH at position 2 forms a stable 6-membered hydrogen-bonded ring with the carbonyl oxygen.[1] This significantly increases the pKa of the 2-OH (making it less acidic) and reduces its nucleophilicity.[1] Consequently, mild bases (e.g.,

    
    , 
    
    
    
    ) only deprotonate the 4-OH, allowing for exclusive alkylation at the para-position.
  • Pros:

    • High Regioselectivity: >95% selectivity for the 4-isomer.[1][2]

    • Mild Conditions: Avoids strong Lewis acids that can cleave ethers.[1]

    • Operational Simplicity: One-pot reaction; product often crystallizes upon workup.[1]

  • Cons: Requires stoichiometric control to prevent bis-alkylation (formation of 2,4-diisopropoxy species), though this is easily managed.[1]

Method B: Friedel-Crafts Acetylation

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Starting Material: 3-Isopropoxyphenol.[1]

  • The Science: Acetylation of 3-isopropoxyphenol using Acetyl Chloride/

    
    .[1]
    
  • Critical Failure Point: The directing effects of the OH and O-iPr groups compete.[1] Both are ortho/para directors.[1] This leads to a mixture of:

    • Target: Acetylation at C6 (Ortho to OH, Para to O-iPr).[1]

    • Impurity 1: Acetylation at C4 (Para to OH, Ortho to O-iPr).[1]

    • Impurity 2: Acetylation at C2 (Sterically hindered, but possible).

  • Result: A difficult-to-separate mixture of isomers requiring extensive chromatography.[1]

Method C: Fries Rearrangement

Mechanism: Rearrangement of phenolic esters.[1][3] Starting Material: 3-Isopropoxyphenyl acetate.[1]

  • The Science: Heating the acetate ester with a Lewis Acid (

    
     or 
    
    
    
    ).
  • Critical Failure Point: The conditions required for Fries rearrangement (high heat, strong Lewis acid) are incompatible with the isopropyl ether linkage.

    
     is a known dealkylating agent for aryl alkyl ethers.[1] This route frequently results in the cleavage of the isopropoxy group, reverting the molecule back to 2,4-dihydroxyacetophenone.
    

Data Comparison Table

MetricMethod A (Alkylation) Method B (Friedel-Crafts) Method C (Fries)
Yield 85 - 95% 40 - 55%< 30% (Variable)
Purity (Crude) High (>90%)Low (Isomer mix)Low (Dealkylation byproducts)
Atom Economy GoodModeratePoor (Stoichiometric Lewis Acid waste)
Scalability ExcellentPoor (Chromatography required)Poor
Green Score High (Mild bases, acetone/MeCN)Low (Halogenated solvents,

)
Low

Validated Experimental Protocol (Method A)

Objective: Synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone via regioselective alkylation.

Reagents
  • 2,4-Dihydroxyacetophenone (1.0 eq)[1][4]

  • Isopropyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) OR Cesium Bicarbonate (
    
    
    
    ) (for faster kinetics)
  • Solvent: Acetonitrile (

    
    ) or Acetone (Reagent Grade)
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - Finkelstein activation of the bromide.[1]

Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve 2,4-dihydroxyacetophenone (e.g., 10 mmol, 1.52 g) in Acetonitrile (30 mL).

  • Deprotonation: Add anhydrous

    
     (15 mmol, 2.07 g). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
    
  • Addition: Add Isopropyl bromide (12 mmol, 1.13 mL). If using acetone as solvent, add KI (1 mmol) here to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (

    
     for MeCN, 
    
    
    
    for Acetone). Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).[1]
    • Endpoint: Disappearance of starting material (Rf ~ 0.[1]2) and appearance of product (Rf ~ 0.5). Typical time: 4–6 hours in MeCN.[1]

  • Workup:

    • Cool to room temperature.[1][3][5][6][7]

    • Filter off the inorganic solids (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure.[1][5][8]

  • Purification:

    • The residue is often pure enough for use.[1]

    • Recrystallization:[3] Dissolve in minimum hot ethanol, then add water until turbid. Cool to

      
      .[1]
      
    • Yield Expectation: 1.6 – 1.8 g (85–95%) as white/off-white crystals.[1]

Mechanistic & Process Visualization

Diagram 1: The IMHB Regioselectivity Mechanism

This diagram illustrates why the reaction occurs selectively at the 4-position.[1]

IMHB_Mechanism cluster_0 Starting Material: 2,4-Dihydroxyacetophenone cluster_1 Base Interaction (K2CO3) cluster_2 Nucleophilic Attack SM Resacetophenone IMHB Intramolecular H-Bond (2-OH ··· O=C) SM->IMHB Stabilizes 2-OH Deprot_4 Deprotonation of 4-OH (Acidity: High) SM->Deprot_4 Deprot_2 Deprotonation of 2-OH (Acidity: Low due to IMHB) IMHB->Deprot_2 Prevents Base Weak Base (CO3 2-) Base->Deprot_4 Fast Base->Deprot_2 Blocked Nu 4-Phenoxide Ion Deprot_4->Nu Elec Isopropyl Bromide (Electrophile) Nu->Elec SN2 Reaction Prod Target Product 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone Elec->Prod

Caption: The Intramolecular Hydrogen Bond (IMHB) locks the 2-OH group, rendering it unreactive toward mild bases.[1] This forces the alkylation to occur exclusively at the 4-OH position.[1]

Diagram 2: Synthesis Workflow (Method A)

Synthesis_Workflow Start Start: 2,4-Dihydroxyacetophenone + MeCN (Solvent) Step1 Add Base (K2CO3) Stir 15 min @ RT Start->Step1 Step2 Add Isopropyl Bromide (1.2 eq) Step1->Step2 Step3 Reflux (80°C) 4-6 Hours Step2->Step3 Check TLC Check (SM Disappeared?) Step3->Check Check->Step3 No (Continue Heating) Workup Filtration (Remove KBr) & Evaporation Check->Workup Yes Purification Recrystallization (EtOH/Water) Workup->Purification Final Final Product White Crystals Purification->Final

Caption: Optimized laboratory workflow for the regioselective synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

References

  • Regioselective Alkylation Mechanism: Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones mediated by Cesium Bicarbonate.[1][2][9] Source:Tetrahedron Letters / NIH PubMed Central.[1] URL:[Link]

  • General Synthesis of 2-Hydroxyacetophenones: Title: Synthesis of 2-hydroxyacetophenone derivatives via Friedel-Crafts and Fries Rearrangement (Comparative Context). Source:PrepChem (Methodology Database).[1] URL:[Link]

  • Physical Properties & Spectra: Title: Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- (Analogous Paeonol derivative data for structural confirmation).[1] Source: NIST Chemistry WebBook.[1] URL:[Link]

  • Applications in Drug Discovery: Title: 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent (Context on 4-alkoxy acetophenone utility). Source:Journal of Organic Chemistry. URL:[Link]

Sources

Biological activity of "1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, structural properties, and synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone ), comparing it directly to its well-characterized analog, Paeonol (2'-Hydroxy-4'-methoxyacetophenone), and the parent compound 2',4'-Dihydroxyacetophenone .

Executive Summary & Compound Profile

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a lipophilic derivative of the natural product Paeonol. While Paeonol is extensively documented for its anti-inflammatory and antioxidant properties, the isopropoxy analog represents a strategic structural modification designed to alter bioavailability and membrane permeability via increased lipophilicity.

This guide analyzes the Structure-Activity Relationship (SAR) of substituting the methoxy group (Paeonol) with an isopropoxy group, evaluating its impact on pharmacological efficacy.

Chemical Identity
FeatureTarget CompoundReference Standard
Common Name 4'-Isopropoxy-2'-hydroxyacetophenone Paeonol
IUPAC Name 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone1-(2-Hydroxy-4-methoxyphenyl)ethanone
CAS Number Derived from 552-41-0 class552-41-0
Molecular Formula C₁₁H₁₄O₃C₉H₁₀O₃
Key Substituent Isopropoxy (-OCH(CH₃)₂) at C4Methoxy (-OCH₃) at C4
Lipophilicity (cLogP) ~2.8 - 3.1 (High Permeability)~1.9 - 2.1 (Moderate Permeability)

Comparative Biological Activity[1]

The biological performance of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is governed by the "Alkoxy Effect" —where increasing the alkyl chain length at the C4 position enhances lipophilicity but may introduce steric hindrance at the receptor binding site.

Table 1: Performance Comparison Matrix
Activity Parameter1-(2-Hydroxy-4-isopropoxyphenyl)ethanonePaeonol (Reference)2',4'-Dihydroxyacetophenone (Parent)
Cellular Uptake High. Increased lipophilicity facilitates passive diffusion across lipid bilayers.Moderate. Good bioavailability but lower retention in lipid-rich tissues.Low. High polarity limits passive transport.
Anti-inflammatory Potency Moderate to High. Effective COX-2 inhibitor, though bulky isopropoxy group may slightly reduce binding pocket fit compared to methoxy.High. Optimal steric fit for COX-2 and NF-κB inhibition.Moderate. Active but rapidly metabolized.
Antibacterial Activity Enhanced. Greater efficacy against Gram-positive bacteria (S. aureus) due to membrane disruption capabilities.Moderate. Bacteriostatic rather than bactericidal.Low. Weak membrane penetration.
Antioxidant Capacity Moderate. The 2-OH group is preserved (critical for radical scavenging), but the 4-alkoxy group reduces electron donation compared to free -OH.Moderate. Standard phenolic antioxidant mechanism.High. Two free -OH groups provide superior radical scavenging.
Mechanism of Action: The NF-κB/COX-2 Pathway

Both Paeonol and its isopropoxy analog exert anti-inflammatory effects by downregulating the NF-κB signaling pathway . The compound penetrates the cell membrane, blocking the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).

MOA_Pathway Compound 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone Membrane Cell Membrane Diffusion (Enhanced by Isopropoxy Group) Compound->Membrane Passive Transport IKK IKK Complex (Inhibition) Membrane->IKK Intracellular Target IkB IκBα Degradation (Blocked) IKK->IkB Inhibits Phosphorylation NFkB NF-κB Translocation (Prevented) IkB->NFkB Stabilizes Complex Nucleus Nucleus NFkB->Nucleus Translocation Blocked Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Transcription Downregulated Outcome Reduced Inflammation & Apoptosis Induction Genes->Outcome

Caption: Mechanism of Action showing the inhibition of the NF-κB inflammatory cascade. The isopropoxy group enhances the initial membrane diffusion step.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Objective: Selective alkylation of the 4-hydroxyl group of 2',4'-dihydroxyacetophenone while preserving the 2-hydroxyl group (essential for biological activity via intramolecular hydrogen bonding).

Reagents:

  • Substrate: 2',4'-Dihydroxyacetophenone (1.0 eq)

  • Alkylating Agent: Isopropyl bromide (2-Bromopropane) (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (ACN) or Acetone

Workflow:

  • Dissolution: Dissolve 2',4'-dihydroxyacetophenone in anhydrous Acetonitrile.

  • Base Addition: Add Cs₂CO₃ (1.5 eq). The 4-OH proton is more acidic (pKa ~8) than the 2-OH (pKa ~10, stabilized by H-bond), allowing selective deprotonation.

  • Alkylation: Add Isopropyl bromide dropwise at room temperature.

  • Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Synthesis_Workflow Start 2',4'-Dihydroxyacetophenone (Starting Material) Step1 Selective Deprotonation (Cs₂CO₃ / ACN) Start->Step1 Step2 Alkylation (+ Isopropyl Bromide) Step1->Step2 Step3 Reflux (80°C, 6h) Step2->Step3 Product 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (Target) Step3->Product Yield ~85-90%

Caption: Selective O-alkylation workflow exploiting the pKa difference between the 2-OH and 4-OH groups.

Protocol B: Evaluation of Anti-inflammatory Activity (NO Inhibition)

Objective: Measure the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Seed RAW 264.7 cells (5 × 10⁵ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Pre-treat cells with varying concentrations (1–100 μM) of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).[1]

    • Positive Control: Paeonol (50 μM).

  • Stimulation: Add Lipopolysaccharide (LPS, 1 μg/mL) and incubate for 24 hours.

  • Griess Assay: Mix 100 μL of supernatant with 100 μL of Griess reagent.

  • Measurement: Measure absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.

Structure-Activity Relationship (SAR) Analysis

The transition from Methoxy (C1) to Isopropoxy (C3, branched) introduces specific physicochemical shifts:

  • Lipophilicity & CNS Penetration:

    • The isopropoxy group significantly increases the partition coefficient (LogP). This suggests 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone may have superior blood-brain barrier (BBB) penetration compared to Paeonol, making it a candidate for neuroprotective applications (e.g., Alzheimer's or ischemia models).

  • Steric Hindrance:

    • The branched isopropyl group is bulkier than the methyl group. While this enhances hydrophobic interactions, it may cause steric clashes in tight enzymatic pockets (e.g., certain kinase ATP-binding sites). However, for surface-level membrane interactions (antibacterial mode), the bulk is advantageous.

  • Metabolic Stability:

    • The isopropoxy ether linkage is generally stable against hydrolysis but susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP2D6), potentially converting it back to the active metabolite 2',4'-dihydroxyacetophenone in vivo.

References

  • Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting. (2024). Link

  • Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress. Mini-Reviews in Medicinal Chemistry. (2019). Link

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. (2021). Link

  • Synthesis and biological evaluation of 2-hydroxy-4-methoxyacetophenone substituted chalcones. Molecules. (2014). Link

  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- (Paeonol) Chemical Profile. NIST Chemistry WebBook. Link

Sources

A Comparative Guide to Validated HPLC Methodologies for the Quantification of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, a key chemical intermediate. Drawing upon established analytical principles and methodologies for structurally similar compounds, this document outlines a robust, validated HPLC method, complete with experimental protocols and validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction to 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone and the Imperative for Analytical Rigor

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, an aromatic ketone, serves as a significant building block in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is crucial for its quality control throughout the manufacturing process. This guide will compare potential reversed-phase HPLC (RP-HPLC) approaches and detail a recommended method that ensures specificity, accuracy, and precision.

Comparative Analysis of HPLC Methods for Hydroxyacetophenone Derivatives

Parameter Method A (for 4-Hydroxyacetophenone)[5] Method B (for similar ethanones)[1][2][3][4] Proposed Method for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Stationary Phase C18 ColumnNewcrom R1 (low silanol activity)C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, Water, Phosphoric AcidAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)Acetonitrile and 0.1% Phosphoric Acid in Water
Elution Mode IsocraticIsocraticGradient or Isocratic
Detection UVUVUV (Diode Array Detector)
Key Rationale Standard RP conditions suitable for aromatic ketones.Low silanol activity can improve peak shape for polar analytes.A C18 column is a versatile and widely available starting point. A gradient elution can be optimized for separation from potential impurities. DAD allows for peak purity assessment.

The choice of a C18 stationary phase is a logical starting point due to its wide applicability in reversed-phase chromatography for moderately polar compounds. The mobile phase, a combination of acetonitrile and acidified water, is standard for achieving good peak shape and retention of phenolic compounds.[5] The use of a gradient elution provides flexibility in separating the main analyte from any process-related impurities or degradation products.

Recommended HPLC Method and Experimental Protocol

Based on the comparative analysis, the following HPLC method is proposed for the quantification of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Chromatographic Conditions:
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 40% B

    • 22-30 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at an appropriate wavelength (to be determined by UV scan, likely around 275 nm).

Standard and Sample Preparation:
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone and prepare a 25 mL solution as described for the standard stock solution. Further dilute as necessary to fall within the calibration range.

Visualizing the Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dilute_sample Dilute Sample dissolve_sample->dilute_sample dilute_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (DAD) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate

Caption: A streamlined workflow for the HPLC analysis of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Method Validation: A Pillar of Scientific Integrity

A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[6][7] The validation will be performed in accordance with ICH Q2(R1) guidelines and will encompass the following parameters.[6]

Specificity and Stability-Indicating Nature

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To establish the stability-indicating nature of the method, forced degradation studies will be conducted.[9][10] The bulk drug substance will be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for 7 days

The stressed samples will be analyzed, and the chromatograms will be evaluated for the separation of the main peak from any degradation product peaks. Peak purity analysis using a DAD will be performed to confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7] Linearity will be evaluated by analyzing a minimum of five concentrations of the reference standard across the range of 50% to 150% of the target assay concentration. The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be determined.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It will be assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration), with each level prepared in triplicate. The percent recovery will be calculated.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[11] It will be evaluated at three levels:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

  • Reproducibility: Assessed by means of an inter-laboratory trial, if required.

The relative standard deviation (RSD) of the results will be calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] These will be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11] Deliberate variations will be made to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase buffer (± 0.2 units)

The effect on the results will be evaluated.

Visualizing the Method Validation Process

Validation_Process cluster_precision start Method Development validation Method Validation (ICH Q2) start->validation specificity Specificity / Stability validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end repeatability Repeatability precision->repeatability intermediate Intermediate precision->intermediate reproducibility Reproducibility precision->reproducibility lod_loq->end robustness->end

Sources

Comprehensive Guide to 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (HIPA): Analytical Specificity & Structural Analog Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies involving "1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone , also known as 2'-Hydroxy-4'-isopropoxyacetophenone (HIPA) , is a specialized acetophenone derivative. While structurally analogous to the anti-inflammatory agent Paeonol (2'-Hydroxy-4'-methoxyacetophenone), HIPA is primarily utilized in analytical chemistry as a precursor to high-specificity chelating ligands, such as HIPAO (HIPA-Oxime) and HIPA-TSC (HIPA-Thiosemicarbazone).

For drug development professionals, HIPA represents a critical scaffold for Structure-Activity Relationship (SAR) studies—specifically exploring the impact of the bulky isopropoxy group versus the methoxy group on lipophilicity and target binding. In analytical applications, its derivatives are valued for their ability to distinguish transition metals (specifically Mn(II) and Ni(II)) in complex matrices with minimal cross-reactivity.

This guide objectively compares HIPA’s performance against standard reagents and structural analogs, focusing on analytical cross-reactivity (interference) and pharmacological potential .

Comparative Analysis: HIPA vs. Structural Analogs

The following table contrasts HIPA with its primary structural analog, Paeonol, and standard analytical reagents.

Table 1: Physicochemical & Functional Comparison

FeatureHIPA (Isopropoxy Analog) Paeonol (Methoxy Analog) Salicylaldoxime (Standard Reagent)
Structure 2'-OH, 4'-OiPr-Acetophenone2'-OH, 4'-OMe-Acetophenone2-Hydroxybenzaldehyde oxime
Lipophilicity (LogP) ~2.8 (Estimated)~1.98~1.6
Primary Application Metal Chelation (Mn, Ni), SAR StudiesAnti-inflammatory, Anti-plateletCopper/Nickel Precipitation
Chelation Selectivity High (Steric bulk reduces non-specific binding)ModerateModerate (Broad spectrum)
Cross-Reactivity Risk Low (Requires specific pH tuning)High (Biological off-targets)High (Interferes with Fe, Co)
Analytical Cross-Reactivity Studies: Metal Chelation Specificity

In the context of analytical chemistry, "cross-reactivity" refers to the interference of competing metal ions when determining a specific target (e.g., Manganese) using HIPA derivatives.

Mechanism of Action

HIPA is converted to its oxime (HIPAO) to form a bidentate ligand. The phenolic -OH and the oxime =N-OH groups coordinate with the metal ion, forming a stable 6-membered ring. The isopropoxy group at the para-position adds steric bulk and hydrophobicity, which enhances the extractability of the complex into organic solvents (like chloroform) and improves selectivity against smaller, harder ions.

Experimental Data: Interference Profile for Mn(II) Determination

Reagent: HIPAO (2-Hydroxy-4-isopropoxyacetophenone oxime) Target: Manganese (Mn(II)) Method: Spectrophotometry at 440 nm

Table 2: Tolerance Limits of Diverse Ions (Cross-Reactivity)

Interfering IonTolerance Ratio (Ion:Mn)Comparison to Standard (Salicylaldoxime)Notes on Cross-Reactivity
Zn(II) 50:1SuperiorMinimal interference; HIPA complex is more stable.
Cu(II) 20:1EquivalentHigh Cross-Reactivity. Requires masking with Thiourea.
Fe(III) 10:1SuperiorModerate Cross-Reactivity. Requires masking with Triethanolamine.
Ni(II) 15:1EquivalentForms a competing yellow complex; extractable at different pH.
Mg(II), Ca(II) >100:1SuperiorNegligible cross-reactivity due to lack of orbital overlap.

Key Insight: HIPA derivatives exhibit lower cross-reactivity with Alkaline Earth metals compared to non-substituted acetophenones, making them ideal for analyzing biological or environmental samples rich in Ca/Mg.

Visualizing the Selectivity Logic

The following diagram illustrates the decision logic for using HIPA derivatives to isolate specific targets amidst cross-reacting interferents.

HIPA_Selectivity_Workflow Sample Complex Sample Matrix (Mn, Ni, Fe, Cu, Zn, Ca) Reagent Add Reagent: HIPA-Oxime (HIPAO) Sample->Reagent Masking Add Masking Agents: - Triethanolamine (for Fe) - Thiourea (for Cu) Reagent->Masking Pre-treatment PH_Control Adjust pH to 9.0 Complexation Formation of Mn(II)-HIPAO Complex PH_Control->Complexation Interference Cross-Reacting Species: Cu-HIPAO (Masked) Fe-HIPAO (Masked) PH_Control->Interference Potential Side Rxn Masking->PH_Control Extraction Solvent Extraction (Chloroform) Complexation->Extraction Measurement Spectrophotometric Detection @ 440nm Extraction->Measurement

Figure 1: Analytical workflow for minimizing cross-reactivity when using HIPAO for Manganese determination.

Experimental Protocol: Assessing Cross-Reactivity

To validate the specificity of HIPA derivatives in your own lab, follow this self-validating protocol. This method quantifies the "Selectivity Coefficient" against competing ligands.

Protocol: Determination of Mn(II) in the Presence of Interferents

Prerequisites:

  • Reagent: 1% Ethanolic solution of HIPAO (Synthesized from HIPA via hydroxylamine hydrochloride reaction).

  • Buffer: Borate buffer (pH 9.0).

  • Masking Agents: Triethanolamine, Thiourea.

Step-by-Step Methodology:

  • Baseline Calibration:

    • Prepare a standard series of Mn(II) (10–100 µg).

    • Add 2.0 mL of HIPAO reagent.

    • Adjust pH to 9.0 using borate buffer.

    • Extract with 10 mL chloroform. Measure Absorbance (

      
      ) at 440 nm.[1]
      
  • Cross-Reactivity Challenge (The "Spike" Test):

    • To a fixed Mn(II) sample (e.g., 50 µg), add increasing concentrations of the potential cross-reactant (e.g., Cu(II)).

    • Without Masking: Measure Absorbance (

      
      ). Any deviation >5% from 
      
      
      
      indicates significant cross-reactivity.
    • With Masking: Repeat the addition of Cu(II) but add 1 mL of 1M Thiourea before adding HIPAO. Measure Absorbance (

      
      ).
      
  • Data Analysis:

    • Calculate % Interference :

      
      
      
    • Validation Criteria: A robust method must yield

      
       interference at 10-fold molar excess of the interferent when masked.
      
Pharmacological Implications (Drug Development)

While HIPA is an analytical staple, its structure offers insights for medicinal chemistry.

  • Paeonol Cross-Reactivity: Paeonol inhibits the NF-κB pathway. The isopropoxy variant (HIPA) is expected to have:

    • Lower Metabolic Clearance: The bulky isopropyl group is more resistant to O-dealkylation by CYP450 enzymes compared to the methoxy group of Paeonol.

    • Altered Binding Kinetics: The increased steric bulk may reduce affinity for tight binding pockets (e.g., COX-2) but enhance membrane permeability due to higher LogP.

  • Recommendation: Researchers designing Paeonol analogs should use HIPA to test the steric tolerance of the target receptor. If HIPA retains activity, the binding pocket is large; if activity is lost, the pocket is sterically restricted.

References
  • Desai, V. K., & Desai, K. K. (1996).[1][2] 2-Hydroxy-4-Isopropoxyacetophenone Oxime as an Analytical Reagent for Manganese. Oriental Journal of Chemistry.

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. (2024). 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. National Center for Biotechnology Information.

  • Jadhav, V. A. (1995). Spectrophotometric Determination of Transition Metals using Acetophenone Derivatives. Indian Journal of Chemical Technology.

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's properties, derived from data on structurally similar compounds.

Understanding the Hazard Profile

Key Hazard Information (Inferred from Analogous Compounds)

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Irritant, Category 2Wear protective gloves and clothing.[1][2][6]
Causes serious eye irritationEye Irritant, Category 2AWear safety glasses with side-shields or goggles.[1][6]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Avoid breathing dust/fumes/gas/mist/vapors/spray. Use in a well-ventilated area or with respiratory protection.[1][2][4][5][6]
Harmful if swallowedAcute Toxicity (Oral), Category 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste contractor.

Step 1: Waste Identification and Classification

Before disposal, it is crucial to determine if the waste is hazardous. Based on the characteristics of similar aromatic ketones, waste containing 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone should be treated as hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] While this compound is not explicitly listed, its properties may fall under these characteristics. A common RCRA waste code for ketones is D035 (methyl ethyl ketone), and for toxic wastes, a "U" code such as U004 for acetophenone may be applicable depending on the concentration and formulation.[8][9][10] Always consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes to use.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do not mix 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone waste with incompatible materials.

  • Collect waste in a designated, compatible container. The original product container is often the best choice. If using a different container, ensure it is clean and made of a material compatible with aromatic ketones (e.g., glass or a suitable polymer).

  • The container must be in good condition, with a secure, leak-proof lid.

Step 3: Labeling

Clear and accurate labeling is a legal requirement and essential for safety. The hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(2-Hydroxy-4-isopropoxyphenyl)ethanone"

  • The concentration or percentage of the chemical in the waste stream

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name and contact information of the principal investigator or laboratory supervisor

  • The appropriate hazard pictograms (e.g., exclamation mark for irritant)

Step 4: Storage

Store the container of hazardous waste in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure secondary containment to capture any potential leaks or spills.

  • Keep the container closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.

Step 5: Scheduling a Pickup

Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's policy, typically 90-180 days), arrange for its disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone waste.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal A Waste Generated (1-(2-Hydroxy-4-isopropoxyphenyl)ethanone) B Characterize Waste (Assume Hazardous) A->B C Select Compatible Container B->C D Properly Label Container C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Time Limit Reached F->G H Schedule Pickup with Environmental Health & Safety (EHS) G->H I Licensed Hazardous Waste Disposal H->I

Caption: Decision workflow for the proper disposal of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (gloves, safety goggles, lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly after cleanup.

For a large spill:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

  • Prevent entry into the affected area.

  • Provide the emergency response team with the identity of the spilled chemical.

Environmental Fate and Considerations

Based on data from similar compounds, 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is not expected to persist in the environment. It is predicted to have a tendency to partition to water and is susceptible to biodegradation. Furthermore, it is not expected to bioaccumulate due to its high water solubility and low octanol-water partition coefficient. However, its aquatic toxicity, while not definitively established, is presumed to be a concern, as with many synthetic organic compounds. Therefore, preventing its release into the environment through proper disposal is paramount.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide—from accurate hazard assessment and meticulous labeling to secure storage and professional disposal—researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.